Product packaging for Cisplatin(Cat. No.:CAS No. 26035-31-4)

Cisplatin

Cat. No.: B1195480
CAS No.: 26035-31-4
M. Wt: 300.05 g/mol
InChI Key: LXZZYRPGZAFOLE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Platinol appears as an anticancer drug. Orange-yellow to deep yellow solid or powder. (NTP, 1992)
Cisplatin, cisplatinum or cis-diamminedichloroplatinum(II) (CDDP) is a platinum-based chemotherapy drug used to treat various types of cancers, including sarcomas, some carcinomas (e.g. small cell lung cancer, and ovarian cancer), lymphomas and germ cell tumors. It was the first member of its class, which now also includes carboplatin and oxaliplatin.
This compound is a Platinum-based Drug.
This compound is the prototype platinum coordination complex classified as an alkylating agent and used intravenously in the treatment of several forms of cancer. This compound has been associated with a low rate of serum enzyme elevations and with rare cases of clinically apparent, acute liver injury.
This compound is an alkylating-like inorganic platinum agent (cis-diamminedichloroplatinum) with antineoplastic activity. This compound forms highly reactive, charged, platinum complexes which bind to nucleophilic groups such as GC-rich sites in DNA inducing intrastrand and interstrand DNA cross-links, as well as DNA-protein cross-links. These cross-links result in apoptosis and cell growth inhibition.
An inorganic and water-soluble platinum complex. After undergoing hydrolysis, it reacts with DNA to produce both intra and interstrand crosslinks. These crosslinks appear to impair replication and transcription of DNA. The cytotoxicity of this compound correlates with cellular arrest in the G2 phase of the cell cycle.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2H6N2Pt B1195480 Cisplatin CAS No. 26035-31-4

Properties

Key on ui mechanism of action

Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations.

CAS No.

26035-31-4

Molecular Formula

Cl2H6N2Pt

Molecular Weight

300.05 g/mol

IUPAC Name

azane;dichloroplatinum

InChI

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2

InChI Key

LXZZYRPGZAFOLE-UHFFFAOYSA-L

Canonical SMILES

N.N.Cl[Pt]Cl

Color/Form

Deep yellow solid
Yellow crystals
White powder
Orange-yellow crystals

density

3.738 g/cu m

melting_point

518 °F approximately (decomposes) (NTP, 1992)

Other CAS No.

14913-33-8
26035-31-4
15663-27-1

physical_description

Platinol appears as an anticancer drug. Orange-yellow to deep yellow solid or powder. (NTP, 1992)

shelf_life

SLOWLY CHANGES TO TRANS-FORM IN AQ SOLN
Intact vials of the dry product are stable for 2 yr from manufacture when stored at room temp (27 °C) & protected from light;  it should not be refrigerated. ... The manufacturer states that cisplatin is stable for 20 hr after constitution when stored at 27 °C. Constitution with bacteriostatic water for injection, containing benzyl alcohol or parabens, to a concn of 1 mg/ml results in solns that are reported to be stable for at least 72 hr at 25 °C. After initial vial entry, the aqueous cisplatin injection in amber vials is stable for 28 days if it is protected from light or for 7 days if it is exposed to fluorescent room light.
The pH of maximum stability is 3.5-5.5. Alkaline media should be avoided because of increased hydrolysis.
The stability of cisplatin in soln is dependent on the chloride ion concn present. In solns with an inadequate chloride content, one or both chloride ions in the cisplatin molecule are displaced by water, forming mono- & di-aquo species. The minimum acceptable chloride ion concn is about 0.040 mol/L, the equivalent of about 0.2% sodium chloride.

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
H2O 1 (mg/mL)
DMSO 10 (mg/mL)
10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL)
Dimethylformamide (pure anhydrous) 24 (mg/mL)

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Cisplatin's Action on DNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cisplatin, a cornerstone of modern chemotherapy, exerts its potent anti-tumor activity primarily through its interaction with nuclear DNA. This guide provides a comprehensive technical overview of the molecular cascade initiated by this compound, from its entry into the cell to the ultimate induction of apoptosis in cancer cells. We will delve into the activation of this compound, the formation of various DNA adducts, the cellular DNA damage response, and the key signaling pathways that determine the cell's fate. This document aims to provide a detailed reference for professionals in the field of oncology and drug development.

Cellular Uptake and Aquation: The Activation of a Prodrug

This compound in its clinical formulation is a neutral, square planar complex. Its journey into the cell is facilitated by this neutrality, allowing for passive diffusion across the cell membrane. Additionally, active transport mechanisms, notably the copper transporter CTR1, contribute to its intracellular accumulation.

The intracellular environment, with its significantly lower chloride concentration (~4 mM) compared to the extracellular space (~100 mM), is the crucible for this compound's activation. Here, the chloride ligands are displaced by water molecules in a process termed aquation. This results in the formation of highly reactive, positively charged mono- and diaquated this compound species. These electrophilic intermediates are primed to attack nucleophilic sites on cellular macromolecules, with DNA being the principal target.[1][2]

The Heart of the Mechanism: this compound-DNA Adduct Formation

The activated, aquated this compound readily binds to the N7 position of purine bases in the DNA, with a preference for guanine. This interaction leads to the formation of a variety of DNA adducts, which are the primary lesions responsible for this compound's cytotoxicity.[3]

Types of this compound-DNA Adducts:

The formation of these adducts introduces significant distortions into the DNA double helix, including bending and unwinding, which impede critical cellular processes like DNA replication and transcription.[2][4]

Adduct TypeApproximate AbundanceStructural Impact on DNA
1,2-Intrastrand d(GpG) 65%Major groove binding, significant bending and unwinding.
1,2-Intrastrand d(ApG) 25%Causes a similar but less pronounced distortion than d(GpG) adducts.
1,3-Intrastrand d(GpXpG) 5-10%Creates a larger loop in the DNA strand.
Interstrand Crosslinks (ICLs) 1-5%Covalently links the two DNA strands, preventing their separation.
Monofunctional Adducts TransientInitial binding event, precursor to crosslink formation.

Cellular Response: A Battle for Survival

The formation of this compound-DNA adducts does not go unnoticed by the cell. A complex network of proteins and signaling pathways, collectively known as the DNA Damage Response (DDR), is activated. The ultimate fate of the cell—survival through DNA repair or death via apoptosis—hangs in the balance.

DNA Damage Recognition and Repair

The structural distortions caused by this compound adducts are recognized by cellular surveillance proteins. The Nucleotide Excision Repair (NER) pathway is the primary mechanism for repairing the most common 1,2-intrastrand crosslinks. The NER machinery recognizes the helical distortion, excises the damaged DNA segment, and synthesizes a new, correct strand. However, if the damage is too extensive or if the repair machinery is overwhelmed, the cell may be pushed towards apoptosis. Interstrand crosslinks, being more complex lesions, require the coordinated action of multiple repair pathways, including NER and homologous recombination.

Cell Cycle Arrest: Buying Time for Repair

Upon detection of DNA damage, the cell cycle is halted to prevent the propagation of damaged DNA. This is orchestrated by checkpoint kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated). These kinases phosphorylate a cascade of downstream targets, leading to the inhibition of cyclin-dependent kinases (CDKs) and subsequent arrest at the G1, S, or G2/M phases of the cell cycle.

Apoptosis: The Final Command

If the DNA damage is deemed irreparable, the cell is programmed to undergo apoptosis. A key player in this process is the tumor suppressor protein p53. In response to DNA damage signals from ATR and other kinases, p53 is stabilized and activated. Activated p53 then transcriptionally upregulates pro-apoptotic proteins like PUMA and Bax, which in turn trigger the mitochondrial pathway of apoptosis, leading to the activation of caspases and the systematic dismantling of the cell.

Visualizing the Mechanism

To better understand the complex interplay of these processes, the following diagrams illustrate key pathways and workflows.

cisplatin_mechanism_overview cluster_cell Cell cluster_response Cellular Response Cisplatin_ext This compound (Extracellular) Cisplatin_int Activated this compound (Intracellular) Cisplatin_ext->Cisplatin_int Cellular Uptake & Aquation DNA Nuclear DNA Cisplatin_int->DNA Binds to N7 of Guanine DNA_adduct This compound-DNA Adducts Cisplatin_int->DNA_adduct DNA_repair DNA Repair (NER) DNA_adduct->DNA_repair Recognition of DNA distortion Cell_cycle_arrest Cell Cycle Arrest DNA_adduct->Cell_cycle_arrest Apoptosis Apoptosis DNA_adduct->Apoptosis DNA_repair->DNA Successful Repair Cell_cycle_arrest->DNA_repair Allows time for repair Cell_cycle_arrest->Apoptosis If repair fails

Caption: Overview of this compound's Mechanism of Action.

dna_damage_response_pathway This compound This compound DNA_Adducts DNA Adducts (Intrastrand & Interstrand) This compound->DNA_Adducts ATR ATR Kinase DNA_Adducts->ATR Damage Recognition NER Nucleotide Excision Repair DNA_Adducts->NER Direct Repair p53 p53 (Tumor Suppressor) ATR->p53 Phosphorylation & Activation CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Induces Pro-apoptotic Genes (Bax, PUMA) CellCycleArrest->NER Provides time for NER->Apoptosis If overwhelmed

Caption: DNA Damage Response Pathway to this compound.

Key Experimental Protocols

Quantifying this compound-Induced Apoptosis by Annexin V/Propidium Iodide Staining

Objective: To quantify the percentage of cells undergoing apoptosis following this compound treatment.

Principle: This flow cytometry-based assay utilizes Annexin V, which has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for a specified time course (e.g., 24, 48 hours). Include an untreated control group.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Gently detach adherent cells using a non-enzymatic cell dissociation solution to minimize membrane damage.

  • Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC or APC) and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

apoptosis_assay_workflow start Seed and Treat Cells with this compound harvest Harvest Adherent and Floating Cells start->harvest wash1 Wash with Cold PBS harvest->wash1 resuspend Resuspend in Annexin V Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in Dark (15 min, RT) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic, Necrotic, and Viable Cells analyze->end

Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.

Analysis of this compound-DNA Adducts by Atomic Force Microscopy (AFM)

Objective: To visualize and characterize the structural changes in DNA induced by this compound binding at the single-molecule level.

Principle: AFM is a high-resolution imaging technique that can visualize the topography of surfaces at the nanometer scale. In the context of this compound-DNA interactions, AFM can directly observe the bending, shortening, and kinking of DNA molecules caused by adduct formation.

Methodology:

  • DNA Substrate Preparation: A linearized DNA fragment of a known length (e.g., a plasmid linearized by a restriction enzyme) is used as the substrate.

  • This compound-DNA Adduct Formation: The DNA is incubated with a specific concentration of this compound in a suitable buffer (e.g., HEPES) at 37°C for a defined period (e.g., 24 hours) in the dark to allow for adduct formation.

  • Sample Deposition: A small volume of the this compound-treated DNA solution is deposited onto a freshly cleaved mica surface, which is atomically flat and suitable for AFM imaging. The sample is allowed to adsorb for a few minutes.

  • Washing and Drying: The mica surface is gently rinsed with deionized water to remove unbound this compound and salts, and then dried with a stream of inert gas (e.g., nitrogen or argon).

  • AFM Imaging: The sample is imaged using an atomic force microscope operating in tapping mode in air. This mode minimizes the lateral forces on the DNA molecules, preventing their displacement during scanning.

  • Image Analysis: The obtained AFM images are analyzed to measure the contour length, height, and bending angles of the DNA molecules. A comparison with untreated control DNA allows for the quantification of the structural distortions induced by this compound. A statistically significant shortening of the contour length is indicative of this compound-induced kinking.

Conclusion and Future Directions

The cytotoxic mechanism of this compound is a multi-faceted process initiated by the formation of DNA adducts and culminating in the activation of the DNA damage response and, ultimately, apoptosis. A thorough understanding of these intricate pathways is paramount for the development of more effective platinum-based therapies and for devising strategies to overcome this compound resistance, a significant clinical challenge. Future research will likely focus on the development of agents that can selectively enhance this compound's efficacy in tumor cells or mitigate its toxicity in normal tissues by modulating key components of the DNA damage and repair pathways.

References

The Molecular Basis of Cisplatin's Therapeutic Effects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin, or cis-diamminedichloroplatinum(II), remains a cornerstone of chemotherapeutic regimens for a wide array of solid tumors, including testicular, ovarian, bladder, lung, and head and neck cancers.[1] Its clinical efficacy is primarily attributed to its ability to induce cytotoxic DNA lesions, which trigger a cascade of cellular events culminating in cell cycle arrest and apoptosis.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's therapeutic effects, detailing its cellular uptake and activation, the formation and repair of DNA adducts, and the intricate signaling pathways that ultimately determine a cancer cell's fate. Furthermore, this guide addresses the molecular basis of this compound resistance, a significant clinical challenge. Detailed experimental protocols for key analytical techniques are provided to facilitate further research in this critical area of oncology.

Cellular Uptake, Activation, and Efflux

The journey of this compound from the bloodstream to its nuclear target is a multi-step process involving passive diffusion and active transport mechanisms. Once inside the cell, this compound undergoes aquation, a critical activation step, and can also be exported, contributing to drug resistance.

Cellular Uptake

This compound primarily enters the cell via passive diffusion, driven by the concentration gradient between the extracellular environment and the cytoplasm. However, active transport also plays a significant role, with the copper transporter 1 (CTR1) being a key mediator of this compound influx.[2][3] Reduced expression of CTR1 is a well-documented mechanism of this compound resistance.[4]

Intracellular Activation

In the low-chloride environment of the cytoplasm, the chloride ligands of this compound are displaced by water molecules in a process called aquation. This results in the formation of a positively charged, highly reactive mono- and di-aquated this compound species, which are potent electrophiles that readily react with nucleophilic sites on intracellular macromolecules, most notably DNA.

Cellular Efflux

Resistance to this compound can be mediated by the active efflux of the drug from the cell. The copper-transporting P-type ATPases, ATP7A and ATP7B, are major contributors to this compound efflux. Overexpression of these transporters is frequently observed in this compound-resistant cancer cells.

Table 1: Cellular Transporters Involved in this compound Uptake and Efflux

TransporterFunctionRole in this compound Resistance
CTR1 (SLC31A1) InfluxDecreased expression leads to reduced uptake and resistance.
ATP7A EffluxIncreased expression enhances efflux and contributes to resistance.
ATP7B EffluxOverexpression is associated with increased efflux and resistance.

The Primary Target: DNA Adduct Formation and Repair

The principal mechanism of this compound's cytotoxicity lies in its ability to form covalent adducts with DNA, which distort the DNA double helix, inhibit DNA replication and transcription, and ultimately trigger cell death pathways.

Types of DNA Adducts

This compound preferentially binds to the N7 position of purine bases, primarily guanine. The most common adducts are 1,2-intrastrand crosslinks between adjacent purines on the same DNA strand.

  • 1,2-d(GpG) intrastrand adducts: These are the most abundant adducts, accounting for approximately 65% of all this compound-DNA lesions.

  • 1,2-d(ApG) intrastrand adducts: These comprise about 20-25% of the adducts.

  • 1,3-d(GpXpG) intrastrand adducts: These are formed between two guanines separated by one or more nucleotides and are less frequent.

  • Interstrand crosslinks (ICLs): These form between purines on opposite DNA strands and, although less common (around 1-5%), are highly cytotoxic as they covalently link the two strands of the DNA double helix.

Kinetics of Adduct Formation and Repair

This compound-DNA adducts form rapidly upon cellular exposure to the drug, typically within 1-2 hours. The persistence of these adducts is a critical determinant of this compound's efficacy. The cell employs sophisticated DNA repair mechanisms to remove these lesions, primarily the Nucleotide Excision Repair (NER) pathway. The efficiency of NER is a key factor in this compound resistance.

Table 2: Quantitative Data on this compound-DNA Adducts

ParameterValueReference(s)
Relative Abundance of Adducts
1,2-d(GpG) intrastrand~65%
1,2-d(ApG) intrastrand~20-25%
1,3-d(GpXpG) intrastrandLess frequent
Interstrand Crosslinks (ICLs)~1-5%
Adduct Formation Time 1-2 hours
Adduct Repair (in blood cells after first infusion) ~76% removed within 21 hours
Adduct Repair (in blood cells after subsequent infusions) 49-53% removed within 21 hours
Repair of intrastrand adducts in cancer cells ~85% repaired by 72 hours

Downstream Signaling Pathways: The Cellular Response to Damage

The formation of this compound-DNA adducts triggers a complex network of signaling pathways that collectively constitute the DNA Damage Response (DDR). The ultimate outcome of the DDR—cell cycle arrest to allow for DNA repair or the induction of apoptosis—is a critical determinant of this compound's therapeutic efficacy.

Cell Cycle Arrest

Upon detection of this compound-induced DNA damage, the cell cycle is arrested to provide time for DNA repair. This arrest is primarily mediated by the activation of checkpoint kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate and activate downstream effectors like CHK1 and CHK2. A key player in this process is the tumor suppressor protein p53, which is stabilized and activated in response to DNA damage. Activated p53 can induce the expression of p21, a cyclin-dependent kinase (CDK) inhibitor, leading to arrest at the G1/S or G2/M checkpoints.

Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cells

Cell LineThis compound ConcentrationDuration of Treatment% Cells in G0/G1% Cells in S% Cells in G2/MReference(s)
HL-60 1 µM24 hoursDecreasedIncreasedIncreased
4T1 IC5024 hours65.83%11.26%22.91%
MCF-7 80 nM24 hoursIncreasedDecreasedDecreased
Primary MEFs 10 µM48 hours20%-70%
Apoptosis

If the DNA damage is too extensive to be repaired, the cell initiates programmed cell death, or apoptosis. This compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: DNA damage activates p53, which can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as Bax and Puma. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.

  • Extrinsic Pathway: this compound can also increase the expression of death receptors like Fas, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, amplifying the mitochondrial apoptotic signal.

The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, p38, and ERK, also play crucial roles in regulating this compound-induced apoptosis. Sustained activation of JNK and p38 is generally pro-apoptotic, while the role of ERK is more complex and can be either pro- or anti-apoptotic depending on the cellular context.

Table 4: Quantitative Changes in Apoptosis-Related Proteins upon this compound Treatment

ProteinChange in Expression/ActivityCell LineThis compound TreatmentReference(s)
Phospho-p53 (Ser15) Marked increaseHCT-116IC50 for 24h
Phospho-p53 (Ser20) IncreaseHCT-116IC50 for 24h
Phospho-JNK Increase224 (Melanoma)20 µM for 4-16h
Phospho-p38 IncreaseVero20 µM for 24h
Bax IncreaseNRK-52E24 µM for 24h
Cleaved Caspase-3 IncreaseHK-220 µM for 24h

Table 5: Induction of Apoptosis by this compound Measured by Annexin V/PI Staining

Cell LineThis compound ConcentrationDuration of Treatment% Apoptotic Cells (Early + Late)Reference(s)
AGS (gastric cancer) 10 µM48 hours~30%
HK-2 (renal) 20 µM48 hours~40%
HT-29 (colon cancer) IC5072 hours~38%

Molecular Mechanisms of this compound Resistance

The development of resistance to this compound is a major obstacle to its clinical effectiveness. Resistance can be intrinsic or acquired and arises from a variety of molecular alterations that can be broadly categorized as pre-target, on-target, and post-target mechanisms.

  • Pre-target resistance: This involves mechanisms that reduce the amount of this compound reaching its DNA target. This includes decreased cellular uptake due to reduced expression of CTR1 and increased efflux mediated by ATP7A and ATP7B.

  • On-target resistance: This refers to the cell's enhanced ability to tolerate or repair this compound-DNA adducts. Increased efficiency of the NER pathway is a key contributor to on-target resistance.

  • Post-target resistance: This encompasses alterations in the signaling pathways downstream of DNA damage that lead to a failure to execute apoptosis. This can involve mutations in p53, overexpression of anti-apoptotic Bcl-2 family members, or altered MAPK signaling.

Table 6: Fold Change in Transporter Expression in this compound-Resistant Cells

TransporterCell LineFold Change in Resistant vs. SensitiveReference(s)
CTR1 A2780cis (ovarian)~2-fold decrease
ATP7A A2780cis (ovarian)~2.5-fold increase
ATP7B A2780cis (ovarian)No significant change

Experimental Protocols

Assessment of this compound-Induced DNA Damage: The Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks and crosslinks.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting and Embedding: Harvest cells and resuspend in low-melting-point agarose. Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to separate the DNA fragments based on size. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the intensity and length of the comet tail relative to the head.

Analysis of Apoptosis: Western Blotting for Key Markers

Western blotting is a standard technique to detect and quantify the expression levels of specific proteins involved in apoptosis.

Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the apoptotic marker of interest (e.g., cleaved caspase-3, Bax, Bcl-2, phospho-p53).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging and Quantification: Capture the chemiluminescent signal using an imager. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful method to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them at the desired time points.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structures.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to eliminate staining of double-stranded RNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have a 2N DNA content, cells in the G2/M phase will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. Quantify the percentage of cells in each phase of the cell cycle.

Visualizations of Key Pathways and Workflows

cisplatin_uptake_efflux cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cisplatin_ext This compound CTR1 CTR1 Cisplatin_ext->CTR1 Uptake PassiveDiffusion Passive Diffusion Cisplatin_ext->PassiveDiffusion Cisplatin_intra This compound CTR1->Cisplatin_intra PassiveDiffusion->Cisplatin_intra ATP7A_B ATP7A/ATP7B ATP7A_B->Cisplatin_ext Cisplatin_intra->ATP7A_B Efflux Aquated_this compound Aquated this compound (Active) Cisplatin_intra->Aquated_this compound Aquation DNA DNA Aquated_this compound->DNA Adduct Formation

Caption: Cellular uptake, activation, and efflux of this compound.

cisplatin_dna_damage_response This compound This compound DNA_Adducts DNA Adducts This compound->DNA_Adducts DDR DNA Damage Response (ATM/ATR activation) DNA_Adducts->DDR p53 p53 Activation DDR->p53 Apoptosis Apoptosis DDR->Apoptosis Severe Damage CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest p53->Apoptosis DNARepair DNA Repair (NER) CellCycleArrest->DNARepair CellSurvival Cell Survival DNARepair->CellSurvival

Caption: Overview of the this compound-induced DNA damage response pathway.

experimental_workflow_apoptosis cluster_analysis Apoptosis Analysis cluster_western Western Blot cluster_flow Flow Cytometry start Cancer Cell Culture treatment This compound Treatment (Dose-response & Time-course) start->treatment harvest Cell Harvesting treatment->harvest wb_lysis Protein Lysis harvest->wb_lysis flow_fix Fixation & Permeabilization harvest->flow_fix wb_sds SDS-PAGE & Transfer wb_lysis->wb_sds wb_probe Antibody Probing (e.g., Cleaved Caspase-3) wb_sds->wb_probe wb_detect Detection & Quantification wb_probe->wb_detect flow_stain Annexin V/PI Staining flow_fix->flow_stain flow_acquire Data Acquisition flow_stain->flow_acquire flow_analyze Data Analysis (% Apoptotic Cells) flow_acquire->flow_analyze

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Conclusion

This compound's therapeutic efficacy is a result of a complex interplay of cellular uptake, DNA damage, and the subsequent activation of cell cycle arrest and apoptotic signaling pathways. A thorough understanding of these molecular mechanisms is paramount for the development of novel strategies to enhance this compound's effectiveness and overcome the challenge of drug resistance. This guide has provided a detailed overview of the core principles of this compound's action, supported by quantitative data and experimental protocols, to serve as a valuable resource for researchers and drug development professionals dedicated to advancing cancer therapy. The continued investigation into the intricate molecular details of this compound's interactions within the cell will undoubtedly pave the way for more effective and personalized cancer treatments.

References

The Impact of Cisplatin on Purine Bases in DNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cisplatin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects primarily through its interaction with DNA. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's impact on purine bases in DNA. It details the formation of various this compound-DNA adducts, with a quantitative focus on the predominant intrastrand crosslinks. The structural and functional consequences of these adducts on DNA replication and transcription are explored. Furthermore, this guide outlines the intricate cellular signaling pathways activated in response to this compound-induced DNA damage, including the DNA damage response and apoptosis. Detailed experimental protocols for the quantification and analysis of this compound-DNA adducts are provided, along with visual representations of key cellular processes to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction

This compound, or cis-diamminedichloroplatinum(II), is a potent chemotherapeutic agent widely used in the treatment of various solid tumors, including testicular, ovarian, bladder, and lung cancers.[1] Its efficacy is intrinsically linked to its ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis.[1][2] The primary targets of this compound within the DNA are the purine bases, guanine and adenine. This guide delves into the specifics of these interactions, providing a technical overview for researchers and professionals in the field of drug development.

Mechanism of this compound-DNA Interaction

Upon entering a cell, the neutral this compound molecule undergoes aquation, a process where the chloride ligands are replaced by water molecules. This transformation is favored by the low intracellular chloride concentration compared to the bloodstream. The resulting positively charged, aquated species, such as [Pt(NH3)2Cl(H2O)]+ and [Pt(NH3)2(H2O)2]2+, are highly reactive and readily bind to nucleophilic sites on DNA.[1]

The N7 atom of the purine bases, guanine and adenine, is the principal site of platination.[1] Guanine is the preferred target due to its higher nucleophilicity. This initial monofunctional adduct formation is the rate-limiting step. Subsequently, the second labile ligand on the platinum complex reacts with a nearby purine base to form a bifunctional adduct, which is responsible for the majority of this compound's cytotoxic effects.

Types and Distribution of this compound-Purine Adducts

This compound forms several types of DNA adducts, with intrastrand crosslinks being the most prevalent. The relative abundance of these adducts is crucial to understanding the biological consequences of this compound treatment.

Adduct TypeDescriptionRelative Abundance (%)
1,2-Intrastrand d(GpG) Crosslink between two adjacent guanine bases.~65%
1,2-Intrastrand d(ApG) Crosslink between an adjacent adenine and guanine.~25%
1,3-Intrastrand d(GpNpG) Crosslink between two guanine bases separated by one nucleotide.5-10%
Interstrand Crosslinks Crosslink between guanine bases on opposite DNA strands.1-5%
Monofunctional Adducts This compound bound to a single guanine base.Minor

Table 1: Quantitative Distribution of this compound-DNA Adducts.

Structural and Functional Consequences of Adduct Formation

The formation of this compound-purine adducts induces significant distortions in the DNA double helix. The 1,2-intrastrand crosslinks, in particular, cause localized bending and unwinding of the DNA. This structural perturbation has profound functional consequences:

  • Inhibition of DNA Replication: The distorted DNA template poses a formidable obstacle for DNA polymerases, leading to a stall in replication. While some specialized translesion synthesis (TLS) polymerases can bypass these lesions, this process is often error-prone and can introduce mutations.

  • Inhibition of Transcription: RNA polymerase is also blocked by this compound adducts, leading to a halt in transcription. This inhibition of gene expression contributes significantly to the cytotoxic effects of the drug.

Cellular Signaling in Response to this compound-Induced DNA Damage

The cellular response to this compound-induced DNA damage is a complex network of signaling pathways that ultimately determine the cell's fate.

DNA Damage Recognition and Repair

This compound adducts are recognized by several cellular surveillance systems.

  • Nucleotide Excision Repair (NER): This is the primary pathway for the removal of this compound-induced intrastrand crosslinks. The NER machinery recognizes the helical distortion caused by the adduct, excises the damaged DNA segment, and synthesizes a new, correct strand.

  • Mismatch Repair (MMR): The MMR system can also recognize this compound adducts, particularly those that cause mispairing during replication. However, instead of repairing the lesion, the MMR system often engages in a "futile" cycle of repair attempts that can lead to the formation of double-strand breaks and trigger apoptosis.

NER_Pathway cluster_recognition Damage Recognition cluster_verification_unwinding Verification & Unwinding cluster_excision Excision cluster_synthesis_ligation Synthesis & Ligation Cisplatin_Adduct This compound Adduct (Helix Distortion) XPC_HR23B XPC-HR23B Cisplatin_Adduct->XPC_HR23B GGR CSA_CSB CSA/CSB (at stalled RNA Pol II) Cisplatin_Adduct->CSA_CSB TCR TFIIH TFIIH (XPB/XPD) XPC_HR23B->TFIIH CSA_CSB->TFIIH XPG XPG TFIIH->XPG ERCC1_XPF ERCC1-XPF TFIIH->ERCC1_XPF DNA_Pol DNA Polymerase δ/ε XPG->DNA_Pol 3' incision ERCC1_XPF->DNA_Pol 5' incision Ligase DNA Ligase DNA_Pol->Ligase

Figure 1: Nucleotide Excision Repair (NER) Pathway for this compound Adducts.
Cell Cycle Arrest and Apoptosis

If the DNA damage is too extensive to be repaired, the cell activates pathways leading to cell cycle arrest and apoptosis.

  • ATM/ATR Signaling: The kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are key sensors of DNA damage. They are activated by the presence of this compound adducts and stalled replication forks, initiating a downstream signaling cascade.

  • p53 Activation: A critical downstream target of ATM/ATR is the tumor suppressor protein p53. Phosphorylation of p53 stabilizes the protein and enhances its transcriptional activity. Activated p53 can induce the expression of genes involved in cell cycle arrest (e.g., p21) to allow time for DNA repair, or, if the damage is irreparable, it can trigger apoptosis by upregulating pro-apoptotic proteins (e.g., BAX, PUMA).

  • c-Abl Signaling: The tyrosine kinase c-Abl is also activated in response to this compound-induced DNA damage. Activated c-Abl can phosphorylate and stabilize p73, a p53 homolog, which can also induce apoptosis. This provides a p53-independent mechanism for this compound-induced cell death.

Apoptosis_Signaling This compound This compound DNA_Damage DNA Adducts (Intrastrand Crosslinks) This compound->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR c_Abl c-Abl Activation DNA_Damage->c_Abl p53 p53 Activation ATM_ATR->p53 p21 p21 Expression p53->p21 BAX_PUMA BAX, PUMA Expression p53->BAX_PUMA p73 p73 Activation c_Abl->p73 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX_PUMA->Apoptosis p73->Apoptosis

Figure 2: Key Signaling Pathways in Response to this compound-Induced DNA Damage.

Experimental Protocols

Accurate quantification of this compound-DNA adducts is essential for both preclinical research and clinical monitoring. The following are outlines of key experimental protocols.

Quantification of this compound-DNA Adducts by UPLC-MS/MS

This method offers high sensitivity and specificity for the quantification of specific adducts.

UPLC_MS_Workflow DNA_Isolation 1. Isolate DNA from This compound-Treated Cells/Tissues Enzymatic_Hydrolysis 2. Enzymatic Hydrolysis to Nucleosides/Adducts DNA_Isolation->Enzymatic_Hydrolysis SPE 3. Solid Phase Extraction (SPE) for Adduct Enrichment Enzymatic_Hydrolysis->SPE UPLC 4. UPLC Separation SPE->UPLC MSMS 5. Tandem Mass Spectrometry (MS/MS) Detection and Quantification UPLC->MSMS

Figure 3: Workflow for UPLC-MS/MS Quantification of this compound Adducts.

Methodology:

  • DNA Isolation: Extract genomic DNA from cells or tissues treated with this compound using a standard DNA isolation kit.

  • Enzymatic Digestion: Digest the DNA to individual nucleosides and adducts using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Adduct Enrichment: Use solid-phase extraction (SPE) to enrich the platinated adducts from the complex mixture of normal nucleosides.

  • UPLC Separation: Separate the adducts using Ultra-Performance Liquid Chromatography (UPLC) with a C18 column.

  • MS/MS Detection: Quantify the specific adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. An isotopically labeled internal standard is typically used for accurate quantification.

Quantification of Total Platinum in DNA by HPLC-ICP-MS

This technique is highly sensitive for the detection of total platinum bound to DNA.

Methodology:

  • DNA Isolation and Digestion: Isolate and enzymatically digest the DNA as described for UPLC-MS/MS.

  • HPLC Separation: Separate the digested DNA components using High-Performance Liquid Chromatography (HPLC).

  • ICP-MS Detection: The eluent from the HPLC is directly introduced into an Inductively Coupled Plasma Mass Spectrometer (ICP-MS). The ICP-MS is tuned to detect the isotopes of platinum, allowing for highly sensitive quantification of the total amount of platinum that was bound to the DNA.

32P-Postlabeling Assay for Adduct Detection

This is a highly sensitive method for detecting a wide range of DNA adducts.

Methodology:

  • DNA Digestion: Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducts, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides but not the adducted ones.

  • Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC).

  • Quantification: Detect and quantify the adducts by autoradiography and scintillation counting.

In Vitro Transcription Assay with Platinated DNA Template

This assay assesses the impact of this compound adducts on transcription.

Methodology:

  • Prepare Platinated DNA Template: Incubate a linear DNA template containing a promoter (e.g., T7) and a reporter gene with activated this compound to form adducts.

  • In Vitro Transcription Reaction: Set up a reaction containing the platinated DNA template, RNA polymerase, ribonucleotides (including a radiolabeled one, e.g., [α-32P]UTP), and transcription buffer.

  • Analyze Transcripts: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.

  • Quantify Inhibition: Visualize and quantify the amount of full-length and truncated transcripts by autoradiography. A decrease in the full-length transcript and an increase in truncated products indicate transcription inhibition by this compound adducts.

DNA Polymerase Stop Assay

This assay determines the extent to which this compound adducts block DNA replication.

Methodology:

  • Prepare Platinated Template and Primer: Anneal a radiolabeled primer to a single-stranded DNA template that has been treated with this compound.

  • Polymerase Extension Reaction: Incubate the primer-template complex with a DNA polymerase and dNTPs.

  • Analyze Products: Separate the DNA products by denaturing polyacrylamide gel electrophoresis.

  • Identify Blockage Sites: The appearance of bands that terminate at specific sites corresponding to the location of purine bases indicates that the DNA polymerase was blocked by this compound adducts.

Conclusion

This compound's interaction with purine bases in DNA is the linchpin of its anticancer activity. The formation of 1,2-intrastrand d(GpG) and d(ApG) adducts leads to significant DNA distortion, which in turn inhibits essential cellular processes and triggers a complex signaling network culminating in cell death. A thorough understanding of these molecular events, facilitated by the quantitative and qualitative experimental approaches detailed in this guide, is paramount for the development of more effective platinum-based therapies and for devising strategies to overcome this compound resistance. The continued investigation into the intricate interplay between this compound-DNA adducts and the cellular machinery will undoubtedly pave the way for advancements in cancer treatment.

References

Methodological & Application

Application Notes and Protocols for Assessing Cisplatin Sensitivity Using Colony Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The colony formation assay, or clonogenic assay, is a gold-standard in vitro method to determine the long-term proliferative capacity of single cells following exposure to cytotoxic agents. This application note provides a detailed protocol for utilizing this assay to assess the sensitivity of cancer cells to cisplatin, a widely used chemotherapeutic drug. This compound exerts its anticancer effects primarily by inducing DNA adducts, which, if not repaired, lead to cell cycle arrest and apoptosis.[1] Resistance to this compound remains a significant clinical challenge, often linked to enhanced DNA repair mechanisms and alterations in cellular signaling pathways.[1][2] This document outlines the experimental workflow, data analysis, and interpretation, and provides insights into the key signaling pathways involved in this compound resistance.

Data Presentation: this compound Sensitivity in Various Cancer Cell Lines

The following tables summarize the quantitative data on the surviving fraction of different cancer cell lines after treatment with various concentrations of this compound, as determined by the colony formation assay.

Cell LineThis compound Concentration (µM)Surviving Fraction (%)
U-1810 (NSCLC) 2.5~90%
5~90%
10~90%
20~80%

Table 1: this compound sensitivity of U-1810 non-small cell lung cancer cells. Data indicates a this compound-refractory phenotype at therapeutically relevant concentrations.[3]

Cell LineThis compound Concentration (µM)IC50 (µM)
A549 (Lung Cancer) 5 (in combination with radiation)-
A549 (Ad-Fhit infected) -17.8
A549 (Ad-LacZ infected) -23.4

Table 2: this compound sensitivity of A549 lung cancer cells. The IC50 values vary depending on genetic modifications, highlighting the role of specific genes in this compound sensitivity.[4]

Cell LineThis compound Concentration (µM)IC50 (µM)
MDA-MB-231 (Breast Cancer) -25.28
Siha (Cervical Cancer) -4.49

Table 3: Comparative this compound sensitivity of MDA-MB-231 and Siha cells. Siha cells demonstrate higher sensitivity to this compound compared to MDA-MB-231 cells.

Experimental Protocols

Materials
  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (lyophilized powder)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • 6-well tissue culture plates

  • Hemocytometer or automated cell counter

  • Fixing solution: 4% paraformaldehyde in PBS or methanol:acetic acid (3:1)

  • Staining solution: 0.5% crystal violet in methanol

  • Incubator (37°C, 5% CO2)

  • Microscope

Experimental Workflow

Colony Formation Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Colony Formation cluster_analysis Analysis cell_culture 1. Culture Cells to Logarithmic Growth Phase harvest 2. Harvest Cells (Trypsinization) cell_culture->harvest cell_count 3. Count Cells and Determine Viability harvest->cell_count seed 4. Seed Cells into 6-well Plates cell_count->seed adhere 5. Allow Cells to Adhere (24 hours) seed->adhere cisplatin_treatment 6. Treat with this compound (Varying Concentrations) adhere->cisplatin_treatment incubate 7. Incubate for 10-14 Days cisplatin_treatment->incubate monitor 8. Monitor Colony Formation incubate->monitor fix 9. Fix Colonies monitor->fix stain 10. Stain with Crystal Violet fix->stain count 11. Count Colonies (>50 cells) stain->count calculate 12. Calculate Plating Efficiency and Surviving Fraction count->calculate

Caption: Experimental workflow for the colony formation assay.

Detailed Methodology
  • Cell Preparation:

    • Culture the chosen cancer cell line in complete medium until it reaches 80-90% confluency.

    • Wash the cells with PBS and detach them using trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter. Determine cell viability using trypan blue exclusion.

  • Cell Seeding:

    • Based on the plating efficiency of your cell line (determined in a preliminary experiment), calculate the number of cells to seed in each well of a 6-well plate to obtain 50-100 colonies in the untreated control wells. This number can range from 100 to 1000 cells per well.

    • Seed the calculated number of cells into each well containing 2 mL of complete medium.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile, nuclease-free water or a recommended solvent. Further dilute the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle-only control group.

    • The duration of this compound treatment can vary (e.g., 24, 48, or 72 hours) depending on the experimental design.

  • Colony Formation:

    • After the treatment period, remove the this compound-containing medium, wash the cells gently with PBS, and add 2 mL of fresh, drug-free complete medium to each well.

    • Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.

    • Change the medium every 2-3 days to ensure adequate nutrient supply.

  • Fixing and Staining:

    • Once the colonies are of a sufficient size (at least 50 cells per colony), carefully remove the medium.

    • Gently wash the wells with PBS.

    • Add 1 mL of fixing solution to each well and incubate for 10-15 minutes at room temperature.

    • Remove the fixing solution and allow the plates to air dry completely.

    • Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.

    • Remove the staining solution and gently wash the wells with tap water until the excess stain is removed.

    • Allow the plates to air dry.

  • Colony Counting and Data Analysis:

    • Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

      • Plating Efficiency (PE) % = (Number of colonies in control wells / Number of cells seeded in control wells) x 100

      • Surviving Fraction (SF) = (Number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100)))

Signaling Pathways in this compound Resistance

Understanding the molecular mechanisms underlying this compound resistance is crucial for developing strategies to overcome it. Several signaling pathways are implicated in this process.

DNA Damage Repair Pathways

This compound-induced DNA adducts are primarily repaired by the Nucleotide Excision Repair (NER) and Homologous Recombination (HR) pathways. Upregulation of proteins in these pathways, such as ERCC1 and BRCA1, can lead to increased repair of this compound-induced damage and subsequent resistance.

DNA_Repair_Pathway cluster_nucleus Nucleus This compound This compound DNA_Adducts DNA Adducts This compound->DNA_Adducts Induces NER Nucleotide Excision Repair (e.g., ERCC1) DNA_Adducts->NER Activates HR Homologous Recombination (e.g., BRCA1) DNA_Adducts->HR Activates Apoptosis Apoptosis DNA_Adducts->Apoptosis Unrepaired leads to Repaired_DNA Repaired DNA NER->Repaired_DNA Leads to HR->Repaired_DNA Leads to

Caption: DNA repair pathways in this compound resistance.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a stress-activated pathway that can have a dual role in the response to this compound. While it can promote apoptosis, sustained JNK activation can also contribute to resistance mechanisms.

JNK_Signaling_Pathway cluster_cell Cell This compound This compound Stress Cellular Stress This compound->Stress JNK_Pathway JNK Pathway Stress->JNK_Pathway Activates Apoptosis Apoptosis JNK_Pathway->Apoptosis Can promote Resistance Resistance JNK_Pathway->Resistance Can also lead to

Caption: JNK signaling in response to this compound.

EGFR/AKT Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/AKT pathway are critical for cell survival and proliferation. Hyperactivation of this pathway has been linked to this compound resistance by promoting anti-apoptotic signals and enhancing DNA repair.

EGFR_AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates Anti_Apoptosis Anti-Apoptosis AKT->Anti_Apoptosis Promotes DNA_Repair_Enhancement Enhanced DNA Repair AKT->DNA_Repair_Enhancement Promotes Resistance This compound Resistance Anti_Apoptosis->Resistance DNA_Repair_Enhancement->Resistance

Caption: EGFR/AKT pathway in this compound resistance.

References

Application Notes: Cisplatin and Paclitaxel Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The combination of cisplatin and paclitaxel represents a cornerstone in the treatment of various solid tumors, including ovarian, lung, cervical, and head and neck cancers.[1][2][3][4] this compound, a platinum-based agent, functions by forming cross-links with DNA, which interferes with DNA repair mechanisms, triggers DNA damage, and ultimately induces apoptosis (programmed cell death) in cancer cells.[1] Paclitaxel, a taxane, stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The synergistic interaction between these two agents enhances their overall antitumor efficacy. The sequence of administration is critical; administering paclitaxel before this compound generally results in greater cytotoxicity. This enhancement is attributed to increased formation of platinum-DNA adducts and promotion of apoptotic pathways.

Clinical Regimens

The dosage and administration schedule for this compound and paclitaxel combination therapy can vary depending on the cancer type, disease stage, and patient performance status. Premedication, including dexamethasone, an H2 antagonist, and an antihistamine like chlorphenamine or diphenhydramine, is typically administered before paclitaxel infusion to prevent hypersensitivity reactions. Adequate hydration is crucial when administering this compound to mitigate its nephrotoxicity.

Below are tables summarizing common clinical protocols for this combination therapy.

Table 1: this compound and Paclitaxel Regimen for Ovarian Cancer

DrugDosageAdministrationSchedule
Paclitaxel175 mg/m²3-hour IV infusionDay 1
This compound60-75 mg/m²2-hour IV infusionDay 1 (following paclitaxel)
Cycle Frequency Every 21 days for up to 6 cycles

Table 2: this compound and Paclitaxel Regimen for Non-Small-Cell Lung Cancer (NSCLC)

DrugDosageAdministrationSchedule
Paclitaxel175 mg/m²3-hour IV infusionDay 1
This compound75-80 mg/m²IV infusionDay 2 (24 hours after paclitaxel)
Cycle Frequency Every 21 days

Table 3: Dose-Dense and Weekly Regimens

Regimen TypeDrugDosageAdministrationSchedule
Dose-Dense (Ovarian Cancer) Paclitaxel100 mg/m²IV infusionWeekly
This compound70 mg/m²IV infusionWeekly (Days 1, 8, 15, 29, 36, 43)
Weekly (NSCLC) Paclitaxel70 mg/m²IV infusionDays 1, 8, 15
This compound80 mg/m²IV infusionDay 1
Cycle Frequency Every 4 weeks

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound and paclitaxel combination therapy.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the drug combination on cell proliferation and to determine the IC50 (half-maximal inhibitory concentration) values.

Methodology

  • Cell Seeding: Seed cancer cells (e.g., OVCAR-3, SKOV-3 for ovarian cancer) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and paclitaxel, both individually and in combination (at a fixed ratio). Remove the medium and add 100 µL of fresh medium containing the drug concentrations. Include vehicle-treated (e.g., 0.1% DMSO) and untreated cells as controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 values can be determined using dose-response curve fitting software.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology

  • Cell Treatment: Plate cells and treat with this compound, paclitaxel, or the combination for the desired duration (e.g., 24 or 48 hours).

  • Cell Collection: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use unstained and single-stained controls for proper compensation and gating.

3. Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology

  • Cell Treatment: Treat cells with the desired drug concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells by trypsinization, followed by centrifugation.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

Visualizations

Synergistic Mechanism of Action

G Figure 1: Synergistic mechanism of Paclitaxel and this compound. cluster_paclitaxel Paclitaxel Action cluster_this compound This compound Action P Paclitaxel MT Microtubule Stabilization P->MT Promotes C This compound G2M G2/M Phase Cell Cycle Arrest MT->G2M Apoptosis Apoptosis G2M->Apoptosis Induces DNA DNA Adducts & Cross-links C->DNA Forms DDR DNA Damage Response DNA->DDR DDR->Apoptosis Induces

Caption: Synergistic mechanism of Paclitaxel and this compound.

Preclinical Experimental Workflow

G Figure 2: Workflow for in vitro evaluation of combination therapy. cluster_workflow Preclinical Evaluation Workflow cluster_assays Downstream Assays A 1. Cell Culture (e.g., Ovarian Cancer Cell Line) B 2. Drug Treatment (this compound, Paclitaxel, Combination) A->B C 3. Incubation (24-72 hours) B->C D1 Cell Viability (MTT Assay) C->D1 D2 Apoptosis (Annexin V/PI) C->D2 D3 Cell Cycle (PI Staining) C->D3 E 4. Data Acquisition (Plate Reader, Flow Cytometer) D1->E D2->E D3->E F 5. Analysis (IC50, % Apoptosis, Cell Cycle Distribution) E->F

Caption: Workflow for in vitro evaluation of combination therapy.

Drug Interaction Logic

G Figure 3: Logical relationship of drug administration sequence. A Paclitaxel Administration (Pre-treatment) B This compound Administration A->B Followed by E {Antagonistic or Reduced Effect} A->E B->A Reverse Sequence (this compound first) C Enhanced Cytotoxicity (Synergistic Effect) Increased Platinum-DNA Adducts Enhanced Apoptosis B->C Leads to D {Improved Therapeutic Outcome} C->D

Caption: Logical relationship of drug administration sequence.

References

Application Notes and Protocols for Nanoparticle-Based Delivery of Cisplatin In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of nanoparticle-based delivery systems for the chemotherapeutic agent cisplatin. The information compiled herein is intended to guide researchers in designing and evaluating their own this compound nanoformulations, offering insights into expected physicochemical properties, in vivo efficacy, and relevant experimental procedures.

Introduction

This compound is a cornerstone of chemotherapy for a multitude of cancers; however, its clinical utility is often hampered by severe dose-limiting side effects, including nephrotoxicity and neurotoxicity, as well as the development of drug resistance.[1][2] Nanoparticle-based drug delivery systems present a promising strategy to overcome these limitations. By encapsulating this compound within nanocarriers, it is possible to alter the drug's pharmacokinetic profile, enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and potentially reduce systemic toxicity.[1] This document outlines key quantitative data from various in vivo studies, detailed experimental protocols, and visual representations of experimental workflows and relevant signaling pathways.

Data Presentation: In Vivo Performance of this compound Nanoparticles

The following tables summarize quantitative data from several in vivo studies, providing a comparative look at the physicochemical characteristics and therapeutic efficacy of different this compound nanoparticle formulations.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Nanoparticle TypeCore Material(s)Average Size (nm)Zeta Potential (mV)Drug Loading Efficiency (%)Encapsulation Efficiency (%)Reference
Hybrid NanoparticlesPEO-b-PMAA, Egg PC, Sodium Cholate33 - 52Slightly Positive-5 - 18
Polymeric NanoparticlesPLGA-PEG150 - 160-~2% (w/w)-
Gelatin-Poly(acrylic acid) NPGelatin, Poly(acrylic acid)~100-~40%-
Polybutylcyanoacrylate (PBCA) NPPolybutylcyanoacrylateNanoscalePositive-23
Solid Lipid Nanoparticles (SLN)Stearic Acid74.85-20.8-71.85
Magnetic Iron Oxide NPPEG-coated Iron Oxide10 (core size)--~90
Virus-Like Particles (VLP)Physalis mottle virus----

Table 2: In Vivo Efficacy of this compound Nanoparticle Formulations

Nanoparticle FormulationCancer ModelAnimal ModelTumor Growth InhibitionSurvival Rate ImprovementKey FindingsReference
This compound-loaded PBCA NPKidney CancerWistar Rats1.8-fold increase in therapeutic effect vs. free this compound (tumor size 3.5 mm vs 6.5 mm)Not specifiedReduced nephrotoxicity
This compound-loaded PLGA-mPEG NPColorectal Adenocarcinoma (HT 29)SCID MiceDelayed tumor growthHigher survival rate vs. free this compoundWell-tolerated at high doses
This compound-loaded Gelatin-PAA NPMurine Hepatic Cancer (H22)ICR MiceSuperior anticancer effect vs. free this compoundNot specifiedDose-dependent efficacy
This compound-loaded Biodegradable NPOvarian Cancer (SKOV3-luc)MiceSignificant reduction in tumor burdenTumor regression in 71% of mice (vs. 50% for free this compound)Enhanced efficacy and reduced tumor aggressiveness
Pt-PhMVCy5.5-PEG (VLP)Breast Cancer (MDA-MB-231)MiceSuccessful inhibition of tumor growthSignificantly prolonged survival vs. free this compoundEffective against this compound-resistant cells
This compound NanocapsulesOvarian Carcinoma (OVCAR-3)Nude Mice~90% reduction in tumor growth (similar to free this compound)Not specifiedReduced kidney platinum accumulation
This compound-loaded PLGA NPNot specifiedTumor-bearing miceSimilar tumor inhibition to free this compoundNot specifiedHigher activation of apoptosis in tumors

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the in vivo study of this compound-loaded nanoparticles.

Protocol 1: Synthesis of this compound-Loaded Polybutylcyanoacrylate (PBCA) Nanoparticles

This protocol is based on the miniemulsion polymerization method as described in related studies.

Materials:

  • Butylcyanoacrylate (BCA) monomer

  • This compound

  • Dextran 70 kDa (stabilizer)

  • Hydrochloric acid (HCl)

  • Purified water

Procedure:

  • Prepare an acidic aqueous solution (e.g., 0.01 M HCl) containing the stabilizer, Dextran 70 kDa.

  • Dissolve this compound in the aqueous phase.

  • Add the BCA monomer to the aqueous phase containing this compound and the stabilizer.

  • Maintain the mixture under constant magnetic stirring at room temperature to allow for the polymerization of BCA and the formation of nanoparticles. The polymerization process encapsulates the this compound.

  • After the reaction is complete (typically several hours), purify the nanoparticle suspension by dialysis against purified water to remove unreacted monomer and excess stabilizer.

  • Lyophilize the purified nanoparticle suspension for long-term storage or resuspend in a suitable buffer for immediate use.

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Resuspend the nanoparticle formulation in purified water or a suitable buffer.

    • Analyze the suspension using a Zetasizer instrument to determine the mean particle size, polydispersity index (PDI), and zeta potential.

2. Drug Loading and Encapsulation Efficiency:

  • Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for platinum quantification.

  • Procedure:

    • To determine the total amount of this compound, dissolve a known amount of the lyophilized nanoparticles in an appropriate acid (e.g., aqua regia) and dilute with water.

    • To determine the amount of encapsulated this compound, separate the nanoparticles from the aqueous phase containing free drug by ultracentrifugation.

    • Analyze the platinum content in both the total and the supernatant samples using ICP-MS or AAS.

    • Drug Loading Efficiency (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of encapsulated drug / Total initial mass of drug) x 100

Protocol 3: In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound nanoparticles in a xenograft mouse model.

Materials:

  • Cancer cell line of interest (e.g., SKOV3-luc for ovarian cancer)

  • Immunocompromised mice (e.g., nude or SCID mice)

  • This compound-loaded nanoparticle formulation

  • Free this compound solution (for control group)

  • Saline or PBS (for vehicle control group)

  • Calipers for tumor measurement

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Tumor Inoculation: Subcutaneously or intraperitoneally inject a suspension of cancer cells (e.g., 1x10^6 cells) into the mice.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly divide the mice into treatment groups (e.g., vehicle control, free this compound, this compound nanoparticles).

  • Treatment Administration: Administer the treatments intravenously or intraperitoneally at a predetermined dose and schedule (e.g., 4 mg/kg once a week for 4 weeks).

  • Tumor Growth Monitoring: Measure the tumor volume using calipers every few days. For luciferase-expressing cells, monitor tumor burden using bioluminescence imaging.

  • Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Plot tumor growth curves and analyze for statistical significance between treatment groups. If applicable, perform survival analysis.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for in vivo studies and a relevant signaling pathway affected by this compound treatment.

experimental_workflow cluster_prep Nanoparticle Preparation & Characterization cluster_invivo In Vivo Study cluster_analysis Data Analysis synthesis Synthesis of this compound-Loaded Nanoparticles characterization Physicochemical Characterization (Size, Zeta, Drug Loading) synthesis->characterization inoculation Tumor Cell Inoculation in Animal Model characterization->inoculation grouping Randomization into Treatment Groups inoculation->grouping treatment Treatment Administration (NP, Free Drug, Control) grouping->treatment monitoring Tumor Growth & Toxicity Monitoring treatment->monitoring endpoint Study Endpoint & Tissue Collection monitoring->endpoint efficacy Efficacy Analysis (Tumor Growth Inhibition, Survival) endpoint->efficacy biodistribution Biodistribution & Toxicity Analysis efficacy->biodistribution

Caption: Experimental workflow for in vivo evaluation of this compound nanoparticles.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor_receptor Growth Factor Receptor pi3k PI3K growth_factor_receptor->pi3k Activates cytokine_receptor Cytokine Receptor (e.g., IL-6R) jak JAK cytokine_receptor->jak Activates akt AKT pi3k->akt Activates transcription Gene Transcription (Proliferation, Survival, Anti-apoptosis) akt->transcription stat3 STAT3 jak->stat3 Phosphorylates stat3->transcription cisplatin_nanocurcumin This compound + Nanocurcumin cisplatin_nanocurcumin->pi3k Inhibits cisplatin_nanocurcumin->jak Inhibits

Caption: Inhibition of PI3K/AKT and JAK/STAT3 pathways by combination therapy.

Conclusion

The use of nanoparticle-based delivery systems for this compound has demonstrated significant potential in preclinical in vivo models to enhance therapeutic efficacy and reduce systemic toxicity. The data and protocols presented here serve as a valuable resource for the research and development of next-generation this compound nanoformulations. Future work should continue to focus on optimizing drug loading, improving tumor targeting, and conducting long-term toxicity studies to facilitate the clinical translation of these promising cancer therapies.

References

Detecting Apoptosis in Cisplatin-Treated Tissues using the TUNEL Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin is a potent and widely used chemotherapeutic agent that induces cell death in cancerous tissues primarily through the induction of apoptosis.[1] A key hallmark of the late stages of apoptosis is the fragmentation of genomic DNA by endogenous endonucleases.[2] The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a robust and widely accepted method for the detection and quantification of this DNA fragmentation in situ, making it an invaluable tool for assessing the efficacy of this compound treatment in preclinical and clinical research.[3][4]

The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the incorporation of labeled deoxynucleotides (e.g., dUTPs tagged with a fluorophore or biotin) onto the 3'-hydroxyl (3'-OH) ends of fragmented DNA.[5] These labeled nucleotides can then be visualized by fluorescence microscopy or chromogenic detection, allowing for the identification and quantification of apoptotic cells within tissue sections. This document provides detailed application notes and a comprehensive protocol for performing the TUNEL assay on this compound-treated tissues.

This compound-Induced Apoptosis Signaling Pathways

This compound exerts its cytotoxic effects primarily by forming DNA adducts, which leads to DNA damage. This damage triggers a cascade of signaling events that converge on the activation of apoptotic pathways. The two main pathways involved are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Intrinsic Pathway: DNA damage caused by this compound can activate the p53 tumor suppressor protein. Activated p53 can upregulate the expression of pro-apoptotic proteins like Bax and Bak, which in turn increase the permeability of the mitochondrial membrane. This leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Active caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the execution of apoptosis.

Extrinsic Pathway: this compound treatment can also increase the expression of death receptors, such as Fas, on the cell surface. The binding of their cognate ligands (e.g., FasL) triggers the activation of caspase-8. Activated caspase-8 can directly activate effector caspases or cleave the Bid protein to its truncated form, tBid, which then amplifies the apoptotic signal through the intrinsic pathway.

Both pathways ultimately lead to the activation of effector caspases that are responsible for the cleavage of various cellular substrates, including the inhibitor of a caspase-activated DNase (ICAD). The release of caspase-activated DNase (CAD) allows it to enter the nucleus and cleave DNA into fragments, which are then detected by the TUNEL assay.

cisplatin_apoptosis_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound DNA_Damage DNA Damage (Adducts) This compound->DNA_Damage Induces MAPK_Pathway MAPK Pathway This compound->MAPK_Pathway Activates Death_Receptor Death Receptor (e.g., Fas) This compound->Death_Receptor Upregulates p53 p53 DNA_Damage->p53 Activates Bax_Bak Bax/Bak p53->Bax_Bak Upregulates DNA_Fragmentation DNA Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis MAPK_Pathway->p53 Activates Caspase8 Caspase-8 tBid tBid Caspase8->tBid Cleaves to Caspase3 Caspase-3 (Effector Caspase) Caspase8->Caspase3 Activates tBid->Bax_Bak Activates Caspase9 Caspase-9 Caspase9->Caspase3 Activates Caspase3->DNA_Fragmentation Leads to Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Promotes release Cytochrome_c->Caspase9 Activates Death_Receptor->Caspase8 Activates

Caption: this compound-Induced Apoptosis Signaling Pathway.

Data Presentation: Quantitative Analysis of Apoptosis

The TUNEL assay allows for the quantification of apoptosis by determining the percentage of TUNEL-positive cells within a given tissue area. This is typically achieved by counting the number of labeled nuclei and expressing it as a percentage of the total number of nuclei (often determined by a counterstain such as DAPI or Hematoxylin). Below are examples of quantitative data from studies that have used the TUNEL assay to assess apoptosis in response to this compound treatment.

Cell Line / Tissue TypeThis compound ConcentrationTreatment Duration% TUNEL-Positive Cells (Mean ± SD/SE)Reference
Human Ovarian Cancer (A2780/CP) 20 µg/ml (β-elemene) + 20 µg/ml (this compound)24 hours~45%
20 µg/ml (β-elemene) + 20 µg/ml (this compound)48 hours~55%
20 µg/ml (β-elemene) + 20 µg/ml (this compound)72 hours~65%
Non-Small Cell Lung Cancer (H460) 10 µM24 hours18%
10 µM48 hoursNot specified, but increased from 24h
Bcl-2 expressing NSCLC clone 16 µM24 hours1% (this compound alone)
Bcl-xL expressing NSCLC clone 16 µM24 hours6% (this compound alone)
In Vivo ModelThis compound DosageTime PointTissue% TUNEL-Positive Cells (Observation)Reference
Zebrafish Larvae 1 mM4 hoursNeuromastsSignificantly increased vs. control
Mice with Ovarian Carcinoma Xenografts Not specifiedNot specifiedTumor TissueDispersed TUNEL signal observed

Experimental Protocols

Detailed Protocol for TUNEL Assay on Paraffin-Embedded this compound-Treated Tissues

This protocol provides a step-by-step guide for performing a fluorescent TUNEL assay on formalin-fixed, paraffin-embedded (FFPE) tissue sections obtained from this compound-treated animal models.

Materials:

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized Water

  • Phosphate-Buffered Saline (PBS)

  • Proteinase K (20 µg/mL in PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • DNase I (for positive control)

  • Nuclear Counterstain (e.g., DAPI or Hoechst)

  • Mounting Medium

  • Coverslips

  • Humidified Chamber

tunel_workflow cluster_prep Sample Preparation cluster_labeling TUNEL Labeling cluster_detection Detection & Analysis Deparaffinization 1. Deparaffinization (Xylene, Ethanol series) Rehydration 2. Rehydration (Ethanol series, Water) Deparaffinization->Rehydration Fixation 3. Post-Fixation (Optional) (4% PFA) Rehydration->Fixation Permeabilization 4. Permeabilization (Proteinase K) Fixation->Permeabilization Equilibration 5. Equilibration (Reaction Buffer) Permeabilization->Equilibration TdT_Labeling 6. TdT Labeling (TdT Enzyme + Labeled dUTPs) Equilibration->TdT_Labeling Stop_Reaction 7. Stop Reaction (Stop/Wash Buffer) TdT_Labeling->Stop_Reaction Counterstaining 8. Nuclear Counterstaining (DAPI or Hoechst) Stop_Reaction->Counterstaining Mounting 9. Mounting Counterstaining->Mounting Imaging 10. Fluorescence Microscopy Mounting->Imaging Quantification 11. Image Analysis & Quantification Imaging->Quantification

Caption: Experimental Workflow for TUNEL Assay on FFPE Tissues.

Procedure:

  • Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each. c. Rinse slides in deionized water for 5 minutes.

  • Permeabilization: a. Incubate the sections with 20 µg/mL Proteinase K in PBS for 15-30 minutes at room temperature. The optimal time may need to be determined empirically. b. Rinse slides twice with PBS for 5 minutes each.

  • Fixation (Optional but Recommended): a. Fix the sections with 4% PFA in PBS for 10-15 minutes at room temperature. b. Rinse slides twice with PBS for 5 minutes each.

  • Equilibration: a. Incubate the sections with the equilibration buffer provided in the TUNEL kit for 5-10 minutes at room temperature.

  • TUNEL Reaction: a. Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the labeled dUTPs in the reaction buffer). b. Carefully remove the equilibration buffer from the slides and add the TUNEL reaction mixture to cover the tissue section. c. Incubate the slides in a humidified chamber at 37°C for 60 minutes in the dark.

  • Stopping the Reaction: a. Terminate the reaction by immersing the slides in the stop/wash buffer provided in the kit (often a saline-sodium citrate buffer) for 10 minutes at room temperature. b. Rinse the slides twice with PBS for 5 minutes each.

  • Nuclear Counterstaining: a. Incubate the sections with a nuclear counterstain solution (e.g., DAPI at 1 µg/mL) for 5-10 minutes at room temperature in the dark. b. Rinse the slides briefly with PBS.

  • Mounting and Visualization: a. Mount the slides with an appropriate mounting medium. b. Visualize the sections using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain. TUNEL-positive nuclei will appear brightly fluorescent.

Controls:

  • Positive Control: Treat a slide with DNase I (1 µg/mL) for 10-20 minutes at room temperature after the permeabilization step to induce DNA breaks in all cells.

  • Negative Control: Prepare a slide by omitting the TdT enzyme from the TUNEL reaction mixture. This control is essential to assess non-specific binding of the labeled nucleotides.

Interpretation of Results

  • Apoptotic Cells: Will exhibit strong nuclear staining.

  • Necrotic Cells: May show some diffuse staining, so morphological assessment is also important.

  • Healthy Cells: Should show little to no staining.

Troubleshooting

IssuePossible CauseSolution
High Background Inadequate rinsingIncrease the duration and number of washing steps.
Over-fixation or excessive permeabilizationOptimize fixation and permeabilization times and concentrations.
Endogenous biotin (if using biotin-based detection)Use an avidin/biotin blocking kit.
No or Weak Signal Insufficient permeabilizationIncrease Proteinase K concentration or incubation time.
Inactive TdT enzymeUse a fresh kit or enzyme.
Insufficient DNA fragmentationEnsure the this compound treatment was effective. Use a positive control.
Non-specific Staining Drying of the tissue sectionKeep the section moist throughout the procedure.
TdT enzyme binding to non-specific sitesEnsure proper blocking and washing steps.

Conclusion

The TUNEL assay is a powerful and specific method for detecting apoptosis in this compound-treated tissues. By following a well-optimized protocol and including appropriate controls, researchers can obtain reliable and quantifiable data on the extent of apoptosis induced by this compound. This information is critical for evaluating the efficacy of this compound as a chemotherapeutic agent and for understanding the molecular mechanisms of drug-induced cell death.

References

Troubleshooting & Optimization

Technical Support Center: ABC Transporters in Cisplatin Efflux and Resistance

Author: BenchChem Technical Support Team. Date: November 2025

<

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of ATP-binding cassette (ABC) transporters in cisplatin efflux and resistance.

Frequently Asked Questions (FAQs)

Q1: Which ABC transporters are primarily involved in this compound resistance?

Several ABC transporters have been implicated in this compound resistance by actively effluxing the drug out of cancer cells. Key transporters include:

  • ABCC1 (MRP1): Overexpression of ABCC1 is associated with poor survival and chemotherapy drug resistance in several cancers, including high-grade serous ovarian cancer.[1] It contributes to drug resistance by transporting this compound out of the cell, preventing it from reaching its DNA target.[2]

  • ABCC2 (MRP2): This transporter can mediate this compound efflux, and its overexpression has been linked to this compound resistance in various cancer cell lines.[3][4][5] Studies have shown that cells deficient in ABCC2 are more sensitive to this compound and accumulate more platinum on their DNA.

  • ABCC6 (MRP6): Upregulation of ABCC6 has been identified as a crucial factor in this compound resistance in bladder cancer cells. It is also implicated in resistance to other anticancer drugs like doxorubicin and etoposide.

  • ABCG2 (BCRP): Increased expression of ABCG2 is associated with resistance to a broad spectrum of anticancer drugs, including this compound. It confers this resistance by reducing the cytoplasmic concentration of chemotherapeutic agents to sub-lethal levels.

Q2: What is the general mechanism of this compound efflux by ABC transporters?

ABC transporters are transmembrane proteins that utilize the energy from ATP hydrolysis to transport various substrates across cellular membranes. In the context of this compound resistance, these transporters recognize this compound or its cellular conjugates and actively pump them out of the cell. This reduces the intracellular accumulation of the drug, preventing it from reaching its target, the nuclear DNA, and thereby diminishing its cytotoxic effects.

Q3: My cells are showing unexpected resistance to this compound. What could be the cause?

Unexpected this compound resistance can arise from several factors:

  • Upregulation of ABC Transporters: Your cell line may have acquired resistance through the overexpression of ABC transporters like ABCC1, ABCC2, ABCC6, or ABCG2. This can be a result of selective pressure from previous drug exposures or inherent characteristics of the cell line.

  • Altered Cellular Pathways: this compound resistance can also be mediated by mechanisms other than direct efflux, such as enhanced DNA repair, alterations in apoptosis signaling pathways, or changes in drug influx. For instance, ABCC6 has been shown to contribute to this compound resistance through the regulation of autophagy.

  • Experimental Variability: Inconsistencies in experimental protocols, such as cell passage number, seeding density, and drug concentration, can affect cytotoxicity results.

Q4: How can I confirm if ABC transporters are responsible for the observed this compound resistance in my experiments?

To determine the involvement of ABC transporters, you can perform the following experiments:

  • Expression Analysis: Measure the mRNA and protein expression levels of key ABC transporters (e.g., ABCC1, ABCC2, ABCC6, ABCG2) in your resistant and sensitive cell lines using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.

  • Inhibition Studies: Treat your resistant cells with known inhibitors of specific ABC transporters in combination with this compound. A reversal of resistance in the presence of an inhibitor would suggest the involvement of that transporter.

  • Gene Knockdown: Use techniques like siRNA or shRNA to specifically knockdown the expression of an ABC transporter suspected of conferring resistance. A subsequent increase in this compound sensitivity would confirm its role.

  • Cellular Accumulation/Efflux Assays: Directly measure the intracellular accumulation and efflux of this compound or a fluorescent substrate of the transporter. Lower accumulation and higher efflux in resistant cells, which can be reversed by an inhibitor, would point to transporter-mediated efflux.

Troubleshooting Guides

Problem 1: Inconsistent results in this compound cytotoxicity assays (e.g., MTT, XTT).

  • Possible Cause: Variability in cell seeding density, incubation times, or reagent preparation.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding.

    • Optimize Incubation Times: The duration of this compound exposure can significantly impact cytotoxicity. Determine the optimal incubation time for your specific cell line through a time-course experiment.

    • Ensure Proper Reagent Preparation and Handling: Prepare fresh this compound solutions for each experiment, as it can degrade over time. Protect solutions from light. Ensure MTT/XTT reagents are properly dissolved and stored.

    • Include Proper Controls: Always include untreated control cells and a vehicle control (the solvent used to dissolve this compound).

Problem 2: Low or no detectable expression of ABC transporters in known resistant cell lines by Western blot.

  • Possible Cause: Inefficient protein extraction, poor antibody quality, or low protein abundance.

  • Troubleshooting Steps:

    • Optimize Protein Extraction: Use a lysis buffer specifically designed for membrane proteins. Include protease inhibitors to prevent degradation.

    • Validate Antibody: Use an antibody that has been validated for Western blotting and for the specific species you are working with. Run a positive control (e.g., a cell line known to overexpress the transporter) to confirm antibody performance.

    • Increase Protein Loading: Load a higher amount of total protein per lane on your gel.

    • Use a More Sensitive Detection Method: Employ an enhanced chemiluminescence (ECL) substrate with higher sensitivity.

Problem 3: Conflicting mRNA and protein expression levels for an ABC transporter.

  • Possible Cause: Post-transcriptional or post-translational regulation.

  • Troubleshooting Steps:

    • Investigate Post-Transcriptional Regulation: The stability of the mRNA transcript could be altered. Consider performing an mRNA stability assay.

    • Examine Post-Translational Modifications: The protein may be subject to modifications like phosphorylation or ubiquitination that affect its stability or detection by the antibody.

    • Consider Protein Trafficking and Localization: The transporter protein may be properly translated but incorrectly trafficked to the plasma membrane. Immunofluorescence or cell surface biotinylation experiments can help determine its subcellular localization.

Experimental Protocols

1. This compound Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

2. Cellular this compound Accumulation Assay (ICP-MS)

  • Objective: To quantify the intracellular accumulation of platinum.

  • Methodology:

    • Culture cells to the desired confluency and treat with a defined concentration of this compound for a specific time.

    • Wash the cells thoroughly with ice-cold PBS to remove any extracellular this compound.

    • Harvest the cells by trypsinization or scraping.

    • Lyse the cells and collect the total cell lysate.

    • Digest the samples in concentrated nitric acid.

    • Analyze the platinum content in the digested samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • Normalize the platinum content to the total protein concentration or cell number.

3. Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Expression

  • Objective: To measure the relative mRNA expression levels of ABC transporters.

  • Methodology:

    • Isolate total RNA from cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

    • Perform real-time PCR using gene-specific primers for the ABC transporters of interest and a reference gene (e.g., GAPDH, ACTB). Use a fluorescent dye like SYBR Green or a probe-based chemistry like TaqMan for detection.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to a control sample.

4. Western Blotting for ABC Transporter Expression

  • Objective: To detect and quantify the protein expression of ABC transporters.

  • Methodology:

    • Extract total protein from cells using a lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the ABC transporter of interest.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the band intensity to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

Table 1: Impact of ABC Transporter Expression on this compound Sensitivity

Cell LineTransporter StatusThis compound IC50 (µM)Fold ResistanceReference
A549Wild-typeVaries-
A549/DDPABCC2 UpregulatedHigher than A549Increased
T24Wild-typeVaries-
T24/RABCC6 UpregulatedHigher than T24Increased
UMUC3Wild-typeVaries-
UMUC3/RABCC6 UpregulatedHigher than UMUC3Increased
TR- rat hepatocytesMrp2-deficientLower than Wild-type-
Wild-type rat hepatocytesNormal Mrp2 expressionHigher than TR-3-fold

Note: IC50 values and fold resistance can vary significantly between different studies and experimental conditions.

Visualizations

cisplatin_efflux cluster_cell Cancer Cell cisplatin_in This compound dna Nuclear DNA cisplatin_in->dna Binds to DNA, induces apoptosis abc_transporter ABC Transporter (e.g., ABCC1, ABCC2, ABCC6, ABCG2) cisplatin_in->abc_transporter Binds to transporter cisplatin_out This compound abc_transporter->cisplatin_out Efflux atp ATP atp->abc_transporter Hydrolysis provides energy adp ADP + Pi outside Extracellular Space

Caption: Mechanism of ABC transporter-mediated this compound efflux.

experimental_workflow start Start: This compound-sensitive vs. This compound-resistant cell lines cytotoxicity 1. This compound Cytotoxicity Assay (e.g., MTT) Determine IC50 values start->cytotoxicity expression_analysis 2. Expression Analysis cytotoxicity->expression_analysis qRT_PCR qRT-PCR (mRNA levels) expression_analysis->qRT_PCR western_blot Western Blot (Protein levels) expression_analysis->western_blot functional_assays 3. Functional Assays expression_analysis->functional_assays conclusion Conclusion: Identify key ABC transporter(s) involved in resistance qRT_PCR->conclusion western_blot->conclusion accumulation Cellular Accumulation/Efflux Assay (e.g., ICP-MS) functional_assays->accumulation inhibition Inhibitor Studies functional_assays->inhibition knockdown Gene Knockdown (siRNA/shRNA) functional_assays->knockdown accumulation->conclusion inhibition->conclusion knockdown->conclusion

Caption: Experimental workflow to investigate ABC transporters in this compound resistance.

References

Technical Support Center: Amifostine as a Protectant Against Cisplatin Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for investigating amifostine as a cytoprotective agent against cisplatin-induced toxicities.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism by which amifostine protects normal tissues from this compound-induced damage?

A1: Amifostine is a prodrug that is dephosphorylated in tissues by alkaline phosphatase to its active free thiol metabolite, WR-1065.[1] This active metabolite is believed to protect normal tissues through two primary mechanisms: scavenging reactive oxygen species (ROS) generated by this compound and binding to and detoxifying reactive platinum metabolites.[1][2] The selectivity for normal tissues is attributed to higher alkaline phosphatase activity, better vascularity, and higher pH in normal tissues compared to tumors, leading to a higher concentration of the protective WR-1065.[2]

Q2: How established is the efficacy of amifostine in protecting against different types of this compound-induced toxicities?

A2: The efficacy of amifostine varies depending on the type of toxicity:

  • Nephrotoxicity: There is strong evidence from preclinical and clinical studies that amifostine reduces the cumulative renal toxicity of this compound.[3] A significant phase III trial in ovarian cancer patients demonstrated that amifostine pretreatment reduced the number of patients who became ineligible for subsequent this compound cycles due to elevated serum creatinine.

  • Ototoxicity: The evidence for otoprotection is conflicting. Some clinical studies, particularly in children with medulloblastoma, have shown a significant reduction in severe hearing loss. However, other studies and meta-analyses have shown a trend towards protection that did not reach statistical significance.

  • Neurotoxicity: Data on neuroprotection are inconsistent, with some studies suggesting a benefit while others find no significant effect. The role of amifostine in preventing this compound-induced neurotoxicity is still under investigation.

Q3: What is the standard dosing and administration schedule for amifostine in preclinical and clinical research?

A3: In clinical settings, the recommended dose of amifostine is typically 910 mg/m² administered as a 15-minute intravenous infusion 30 minutes before chemotherapy. In preclinical animal models, doses can vary. For example, in rat studies investigating nephrotoxicity, a common dose is 200 mg/kg. For ototoxicity studies in guinea pigs, a dose of 100 mg/kg has been used. The timing of administration relative to this compound is critical; amifostine is most effective when given prior to this compound.

Q4: What are the common side effects associated with amifostine administration in experimental settings?

A4: The most frequently observed side effects in both clinical and preclinical studies are transient hypotension and nausea/vomiting. Hypotension is dose-limiting and is managed by ensuring adequate hydration and monitoring blood pressure. Hypocalcemia has also been reported. In animal studies, careful monitoring is required to manage these effects.

Troubleshooting Guides

Issue 1: High mortality or severe morbidity in animal models (e.g., guinea pigs) treated with this compound.
  • Possible Cause: The this compound dose may be too high for the specific strain or age of the animal, leading to excessive systemic toxicity before the target side effect (e.g., ototoxicity) can be adequately studied. This compound administration can lead to reduced food intake, weight loss, and kidney damage.

  • Troubleshooting Steps:

    • Dose Reduction: Consider reducing the this compound dose. For example, instead of a single high dose, a regimen of multiple lower doses (e.g., 4 mg/kg once weekly for three weeks in guinea pigs) can mimic clinical schedules and may be better tolerated.

    • Supportive Care: Implement a robust supportive care protocol. This should include regular fluid administration (e.g., Ringer's lactate solution), antiemetics, analgesics, and nutritional support to maintain the animal's well-being.

    • Route of Administration: Intraperitoneal (i.p.) injection is common, but intravenous (i.v.) administration can also be used and may alter the toxicity profile. Ensure the chosen route is appropriate for the experimental goals.

Issue 2: Inconsistent or no protective effect of amifostine observed in an in vitro cell culture experiment.
  • Possible Cause 1: Inadequate conversion of amifostine to its active form, WR-1065. Amifostine requires dephosphorylation by alkaline phosphatase to become active. The expression and activity of this enzyme can vary significantly between cell lines.

  • Troubleshooting Steps:

    • Use Active Metabolite: Consider using the active metabolite, WR-1065, directly in your experiments to bypass the need for enzymatic activation.

    • Verify Alkaline Phosphatase Activity: If using amifostine, confirm that your cell line expresses sufficient alkaline phosphatase activity. You can supplement the culture medium with exogenous alkaline phosphatase as a positive control.

  • Possible Cause 2: Incorrect timing of drug administration. The protective effect of amifostine is highly dependent on its presence before or during this compound exposure.

  • Troubleshooting Steps:

    • Pre-incubation: Ensure that cells are pre-incubated with amifostine for an adequate period (e.g., 30-60 minutes) before adding this compound to allow for cellular uptake and conversion to WR-1065.

Issue 3: Difficulty in inducing neurite outgrowth in PC12 cells for neurotoxicity studies.
  • Possible Cause 1: Sub-optimal cell culture conditions. PC12 cell differentiation is sensitive to plating density, substrate coating, and serum concentration.

  • Troubleshooting Steps:

    • Substrate Coating: Plate PC12 cells on surfaces coated with an appropriate extracellular matrix protein, such as collagen type I or IV, or poly-L-lysine, to promote adherence and differentiation.

    • Serum Concentration: Reduce the serum concentration (e.g., to 1% horse serum) when inducing differentiation with Nerve Growth Factor (NGF), as high serum levels can inhibit neurite outgrowth.

    • Cell Density: Plate cells at a low density, as high confluency can inhibit differentiation.

    • NGF Quality: Ensure the NGF is viable and used at an effective concentration (e.g., 50-100 ng/mL). Prepare fresh aliquots and avoid repeated freeze-thaw cycles.

  • Possible Cause 2: PC12 cell line has lost its NGF-responsiveness. Over time and with repeated passaging, PC12 cell lines can be selected for non-responsive phenotypes.

  • Troubleshooting Steps:

    • Obtain New Stock: If differentiation fails consistently, obtain a new, low-passage vial of PC12 cells from a reputable source (e.g., ATCC).

    • Subcloning: Subclone the existing cell line to select for clones that retain NGF-responsiveness.

Quantitative Data Summary

Table 1: Effect of Amifostine on this compound-Induced Nephrotoxicity in Rats

Treatment GroupSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Reference
Control (Saline)0.3 ± 0.121 ± 6
This compound (5-6 mg/kg)2.7 ± 0.2166 ± 22
This compound + Amifostine (200 mg/kg)Significantly lower than this compound aloneSignificantly lower than this compound alone
This compound (12 mg/kg)4.86 ± 0.19158.4 ± 1.2

Data are presented as mean ± SD or as described in the cited study. Direct comparison between studies may be limited by different this compound doses and time points.

Table 2: Effect of Amifostine on this compound-Induced Ototoxicity in Guinea Pigs (ABR Threshold Shift in dB)

FrequencyThis compound (7.5 mg/kg total dose)This compound (10 mg/kg total dose)This compound (12.5 mg/kg total dose)Reference
4 kHz14.16 ± 4.9125.00 ± 5.4755.33 ± 6.83
8 kHz15.00 ± 5.4723.33 ± 4.0855.00 ± 5.47
16 kHz15.83 ± 6.6425.83 ± 5.8457.50 ± 4.18

Data are presented as mean ± SD. Studies with direct comparison to an amifostine group often present data graphically or as percentage protection, making direct numerical comparison in a table challenging. A study on polydatin showed a significant reduction in ABR threshold shift with co-treatment.

Experimental Protocols

Protocol 1: Assessment of Amifostine Otoprotection Using Auditory Brainstem Response (ABR) in Guinea Pigs
  • Animal Model: Albino or pigmented guinea pigs (250-350g).

  • Anesthesia: Anesthetize the guinea pig with an intraperitoneal injection of a ketamine (40 mg/kg) and xylazine (4 mg/kg) mixture.

  • Baseline ABR: Place the anesthetized animal in a sound-attenuating chamber. Insert subdermal needle electrodes at the vertex (active), behind the tested ear (reference), and in the contralateral pinna (ground). Present click stimuli and tone bursts at various frequencies (e.g., 4, 8, 16, 24, 32 kHz) and decreasing intensity levels to determine the hearing threshold (the lowest intensity that elicits a reproducible ABR waveform).

  • Drug Administration:

    • Amifostine Group: Administer amifostine (e.g., 100 mg/kg, i.p.) 90 minutes prior to this compound.

    • This compound Group: Administer this compound (e.g., a total dose of 7.5-12.5 mg/kg, i.p., which can be given as daily injections of 2.5 mg/kg).

    • Control Group: Administer saline.

  • Follow-up ABR: Perform ABR measurements at set time points after this compound administration (e.g., daily for the duration of this compound treatment and for 72 hours after the last injection) to monitor the progression of hearing loss.

  • Data Analysis: Calculate the ABR threshold shift by subtracting the baseline threshold from the post-treatment threshold for each frequency. Compare the threshold shifts between the treatment groups using appropriate statistical analysis.

Protocol 2: Evaluation of Amifostine Nephroprotection Using TUNEL Assay in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Drug Administration:

    • Amifostine Group: Administer amifostine (200 mg/kg, i.p.) 30 minutes before this compound.

    • This compound Group: Administer a single dose of this compound (6 mg/kg, i.p.).

    • Control Group: Administer 0.9% saline solution.

  • Tissue Collection: Euthanize rats at a specified time point (e.g., day 5 post-injection), when this compound-induced apoptosis is prominent. Perfuse the kidneys with saline followed by 4% paraformaldehyde. Excise the kidneys and fix them in 10% neutral buffered formalin.

  • Tissue Processing: Dehydrate the fixed kidney tissues through a graded ethanol series, clear with xylene, and embed in paraffin. Cut 4-5 µm thick sections and mount them on slides.

  • TUNEL Staining (Terminal deoxynucleotidyl transferase dUTP nick end labeling):

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval if required by the specific kit protocol.

    • Permeabilize the cells with proteinase K.

    • Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., FITC-dUTP) in a humidified chamber, according to the manufacturer's instructions.

    • Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Microscopy and Analysis:

    • Visualize the sections using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.

    • Quantify apoptosis by counting the number of TUNEL-positive cells per field of view in the renal cortex and outer medulla. Compare the apoptotic index between the different treatment groups.

Protocol 3: In Vitro Assessment of Amifostine Neuroprotection Using PC12 Cell Neurite Outgrowth Assay
  • Cell Culture and Differentiation:

    • Culture PC12 cells in RPMI medium supplemented with 10% horse serum and 5% fetal bovine serum.

    • To induce differentiation, plate PC12 cells at a low density (e.g., 1 x 10⁴ cells/well in a 24-well plate) on a substrate-coated surface (e.g., collagen type IV).

    • After 24 hours, switch to a low-serum differentiation medium (e.g., DMEM with 1% horse serum) containing 50-100 ng/mL of Nerve Growth Factor (NGF).

  • Drug Treatment:

    • After 72 hours of differentiation (when neurites are established), treat the cells with this compound (e.g., 5-20 µM) with or without pre-incubation (30-60 minutes) with amifostine or its active metabolite WR-1065.

  • Neurite Outgrowth Assessment:

    • After a 24-hour treatment period, fix the cells with 4% paraformaldehyde.

    • Immunostain for a neuronal marker such as β-III tubulin to visualize neurites.

    • Capture images using a phase-contrast or fluorescence microscope.

  • Quantification and Analysis:

    • Quantify neurite outgrowth by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than the cell body diameter.

    • Compare the neurite length and percentage of neurite-bearing cells across the different treatment groups to determine if amifostine protects against this compound-induced neurite retraction.

Visualizations

Cisplatin_Toxicity_and_Amifostine_Protection cluster_0 This compound-Induced Cellular Damage cluster_1 Apoptotic Pathways cluster_2 Amifostine Protective Mechanism This compound This compound Enters Cell ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito_Dys Mitochondrial Dysfunction This compound->Mito_Dys DNA_Damage DNA Adducts & Damage This compound->DNA_Damage ROS->Mito_Dys FasL_Shed Fas Ligand (FasL) Shedding ROS->FasL_Shed Bax_Activation Bax Activation Mito_Dys->Bax_Activation DNA_Damage->Bax_Activation Fas_Receptor Fas Receptor Activation FasL_Shed->Fas_Receptor Caspase8 Caspase-8 Activation Fas_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner) Activation Caspase8->Caspase3 CytoC Cytochrome c Release Bax_Activation->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Amifostine Amifostine (Prodrug) Alk_Phos Alkaline Phosphatase Amifostine->Alk_Phos WR1065 WR-1065 (Active Thiol) Alk_Phos->WR1065 ROS_Scavenge ROS Scavenging WR1065->ROS_Scavenge Cis_Detox This compound Detoxification WR1065->Cis_Detox ROS_Scavenge->ROS Inhibits Cis_Detox->this compound Neutralizes

Caption: Signaling pathways of this compound toxicity and amifostine protection.

Experimental_Workflow_Nephrotoxicity cluster_animal_prep Animal Preparation & Dosing cluster_monitoring Monitoring & Collection cluster_analysis Analysis Animal_Model Rat Model (Sprague-Dawley) Grouping Randomize into 3 Groups: 1. Control (Saline) 2. This compound (6 mg/kg) 3. This compound + Amifostine (200 mg/kg) Animal_Model->Grouping Dosing Administer Drugs (i.p.) Amifostine 30 min before this compound Grouping->Dosing Blood_Collection Blood Collection (e.g., Day 3 & 5) Dosing->Blood_Collection Euthanasia Euthanasia & Kidney Perfusion (Day 5) Dosing->Euthanasia Blood_Collection->Euthanasia Tissue_Fixation Kidney Fixation (Formalin) & Paraffin Embedding Euthanasia->Tissue_Fixation Biochemistry Serum Analysis: Creatinine & BUN Data_Analysis Statistical Comparison of Groups Biochemistry->Data_Analysis Sectioning Tissue Sectioning (4-5 µm) TUNEL TUNEL Staining for Apoptosis Sectioning->TUNEL Microscopy Fluorescence Microscopy & Quantification TUNEL->Microscopy Microscopy->Data_Analysis

References

Reducing cisplatin ototoxicity without compromising efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on reducing cisplatin-induced ototoxicity without compromising its efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-induced ototoxicity?

A1: this compound-induced ototoxicity is a multifactorial process primarily initiated by the generation of reactive oxygen species (ROS) within the cochlea.[1][2][3][4][5] This oxidative stress triggers a cascade of detrimental events, including:

  • Inflammation: Activation of signaling pathways like NF-κB and STAT1, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Apoptosis: Activation of intrinsic (mitochondrial) and extrinsic apoptotic pathways, involving the upregulation of pro-apoptotic proteins like Bax and the activation of caspases (e.g., caspase-3 and -9).

  • DNA Damage: this compound forms adducts with nuclear DNA, interfering with replication and repair mechanisms, which can trigger p53-mediated apoptosis.

  • Cellular Uptake: this compound enters cochlear hair cells through transporters like the copper transporter 1 (CTR1) and organic cation transporter 2 (OCT2).

Q2: What are the main classes of otoprotective agents currently under investigation?

A2: The main strategies for otoprotection against this compound-induced hearing loss target the key mechanisms of toxicity. These include:

  • Antioxidants: These agents, such as N-acetylcysteine (NAC), sodium thiosulfate, and various vitamins (E and C), work by scavenging ROS and replenishing endogenous antioxidant systems.

  • Anti-inflammatory Agents: Compounds that inhibit inflammatory pathways, such as inhibitors of NF-κB and STAT1, have shown promise in reducing cochlear damage. Dexamethasone is a corticosteroid that has been investigated for its anti-inflammatory and anti-apoptotic effects.

  • Apoptosis Inhibitors: These molecules, including XIAP (X-linked inhibitor of apoptosis protein), aim to block the apoptotic cascade and prevent hair cell death.

Q3: What is the only FDA-approved drug for reducing this compound-induced ototoxicity?

A3: As of September 2022, sodium thiosulfate (Pedmark) is the only FDA-approved treatment to reduce the risk of ototoxicity associated with this compound in pediatric patients one month of age and older with localized, non-metastatic solid tumors. For adult patients, there is currently no FDA-approved preventative treatment.

Q4: What are the advantages and disadvantages of systemic versus local delivery of otoprotectants?

A4:

  • Systemic Delivery:

    • Advantages: Convenient administration.

    • Disadvantages: Potential to interfere with the anticancer efficacy of this compound, systemic side effects, and the need for the otoprotectant to cross the blood-labyrinth barrier.

  • Local (Intratympanic) Delivery:

    • Advantages: Delivers high concentrations of the drug directly to the inner ear, minimizes systemic exposure and potential interference with chemotherapy, and bypasses the blood-labyrinth barrier.

    • Disadvantages: Requires multiple injections, which can be invasive and costly, and the drug is rapidly cleared from the middle ear. Novel delivery systems like hydrogels and nanoparticles are being developed to address the issue of rapid clearance.

Q5: Are there established animal models for studying this compound-induced ototoxicity?

A5: Yes, several animal models are used, each with its own set of advantages and limitations. Common models include mice, rats, guinea pigs, and zebrafish. Recently, there has been a shift towards using multi-cycle, low-dose this compound administration protocols in rodents to better mimic clinical scenarios and reduce mortality. Local delivery models are also being developed to induce robust hearing loss with minimal systemic toxicity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High mortality rate in the animal model. This compound dose is too high; single high-dose administration.Switch to a multi-cycle, lower-dose this compound administration protocol. Ensure adequate hydration and nutritional support for the animals.
Inconsistent or minimal hearing loss observed. This compound dose is too low; variability in drug formulation; animal strain differences.Use clinical-grade this compound for more consistent results. Titrate the this compound dose to establish a reliable dose-response curve for hearing loss in your specific animal model and strain.
Otoprotective agent appears to interfere with this compound's anticancer effect. Systemic administration of the otoprotectant.Consider local (intratympanic) delivery of the otoprotective agent. If systemic administration is necessary, carefully evaluate the timing of administration (e.g., administering sodium thiosulfate 6 hours after this compound). Conduct in vitro cytotoxicity assays and in vivo tumor xenograft studies to assess any potential interference.
Poor delivery of otoprotectant to the inner ear with intratympanic injection. Rapid clearance of the drug from the middle ear via the Eustachian tube.Utilize a drug delivery system with a longer residence time, such as a hydrogel or nanoparticle-based formulation.
Variability in hair cell counts or immunohistochemistry results. Inconsistent tissue processing and sectioning; subjective counting methods.Implement standardized protocols for cochlear dissection, fixation, and sectioning. Use design-based stereology for unbiased cell counting. Ensure consistent antibody concentrations and incubation times for immunohistochemistry.

Data Presentation

Table 1: Summary of Preclinical Studies on Otoprotective Agents

AgentAnimal ModelThis compound DosageOtoprotectant Dosage & RouteKey FindingsReference(s)
Sodium Thiosulfate Rat16 mg/kg, single IP injection4 g/m² IV, 6 hours post-cisplatinReduced hearing loss
N-Acetylcysteine (NAC) RatNot specifiedSystemicOtoprotective effect observed
Dexamethasone MouseNot specifiedIntratympanicAttenuated hearing loss and improved outer hair cell function
Lovastatin MouseNot specifiedSystemicImproved higher-frequency threshold hearing and reduced outer hair cell loss
Ergothioneine (EGT) MouseNot specifiedNot specifiedAlleviated this compound-induced hearing loss through the Nrf2 pathway
Prednisolone (magnetic delivery) MouseNot specifiedIntratympanic via magnetic nanoparticlesSubstantially reduced hearing loss at high frequencies

Table 2: Summary of Clinical Trials on Otoprotective Agents

AgentPatient PopulationTrial PhaseKey FindingsReference(s)
Sodium Thiosulfate Pediatric patients with localized, non-metastatic solid tumorsPhase IIISignificant reduction in the incidence of this compound-induced hearing loss without compromising efficacy. Led to FDA approval.
Sodium Thiosulfate Children and adolescents with newly diagnosed cancerRandomized28% incidence of hearing loss with sodium thiosulfate vs. 54% in the control group. No difference in survival.
Amifostine Children with average-risk medulloblastomaNot specifiedReduced this compound-induced serious hearing loss.
N-Acetylcysteine (NAC) Patients with head and neck cancerClinical StudyTranstympanic injection of 10% NAC solution showed protection at 8 kHz.

Experimental Protocols

In Vitro Otoprotection Assay Using Cochlear Explants
  • Cochlear Dissection: Harvest cochleae from postnatal day 3-5 mice or rats in sterile, ice-cold dissection medium (e.g., HBSS).

  • Explant Culture: Carefully dissect the organ of Corti and place it on a collagen-coated culture plate. Culture in DMEM/F12 medium supplemented with serum and antibiotics.

  • Treatment: After 24 hours of stabilization, treat the explants with the otoprotective agent for a predetermined time, followed by co-treatment with this compound and the otoprotective agent for 48 hours. Include control groups (untreated, this compound only, otoprotectant only).

  • Hair Cell Staining: Fix the explants with 4% paraformaldehyde. Permeabilize with Triton X-100 and stain with phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488) to visualize F-actin in hair cells.

  • Imaging and Quantification: Image the explants using a fluorescence microscope. Count the number of surviving inner and outer hair cells in defined regions of the cochlea.

In Vivo this compound-Induced Ototoxicity Model in Mice
  • Baseline Auditory Assessment: Measure baseline hearing thresholds using Auditory Brainstem Response (ABR) at various frequencies (e.g., 8, 16, 32 kHz).

  • This compound Administration: Employ a multi-cycle, low-dose regimen to mimic clinical protocols and reduce mortality. For example, administer this compound (e.g., 2.5-3.5 mg/kg) via intraperitoneal (IP) injection for four consecutive days, followed by a 10-day recovery period, repeated for three cycles.

  • Otoprotectant Administration: Administer the otoprotective agent according to the experimental design (e.g., systemically or locally via intratympanic injection) at a specified time relative to this compound administration.

  • Post-Treatment Auditory Assessment: Measure ABR thresholds at defined time points after the final this compound cycle to determine the degree of hearing loss (threshold shift).

  • Histological Analysis: At the end of the experiment, perfuse the animals and harvest the cochleae for histological analysis (e.g., hair cell counting, immunohistochemistry for markers of apoptosis or inflammation).

Mandatory Visualizations

Signaling Pathways in this compound Ototoxicity

Cisplatin_Ototoxicity_Pathways This compound This compound CTR1_OCT2 CTR1/OCT2 Transporters This compound->CTR1_OCT2 Uptake Intracellular_this compound Intracellular this compound CTR1_OCT2->Intracellular_this compound ROS ↑ Reactive Oxygen Species (ROS) Intracellular_this compound->ROS DNA_Damage DNA Damage Intracellular_this compound->DNA_Damage NFkB NF-κB Activation ROS->NFkB STAT1 STAT1 Activation ROS->STAT1 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53 p53 Activation DNA_Damage->p53 Bax ↑ Bax p53->Bax Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation STAT1->Inflammation Apoptosis Hair Cell Apoptosis Inflammation->Apoptosis Mitochondria->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Otoprotectant_Screening_Workflow Start Start: Identify Potential Otoprotective Agent InVitro In Vitro Screening (Cochlear Explants / Cell Lines) Start->InVitro Assess_Cyto Assess Cytotoxicity & Hair Cell Survival InVitro->Assess_Cyto Efficacy_Check1 Otoprotective Efficacy? Assess_Cyto->Efficacy_Check1 InVivo In Vivo Animal Model (e.g., Mouse, Rat) Efficacy_Check1->InVivo Yes Stop Stop/Re-evaluate Efficacy_Check1->Stop No ABR_Baseline Baseline ABR InVivo->ABR_Baseline Treatment This compound + Otoprotectant Administration ABR_Baseline->Treatment ABR_Post Post-Treatment ABR Treatment->ABR_Post Histology Cochlear Histology ABR_Post->Histology Efficacy_Check2 Hearing Protection & Hair Cell Preservation? Histology->Efficacy_Check2 Tumor_Model Tumor Xenograft Model Efficacy_Check2->Tumor_Model Yes Efficacy_Check2->Stop No Tumor_Efficacy Assess this compound Antitumor Efficacy Tumor_Model->Tumor_Efficacy Interference_Check No Interference? Tumor_Efficacy->Interference_Check Preclinical_Candidate Preclinical Candidate Interference_Check->Preclinical_Candidate Yes Interference_Check->Stop No

References

Technical Support Center: Enhancing Cisplatin Delivery to Solid Tumors Using Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with liposomal cisplatin formulations.

Frequently Asked Questions (FAQs)

1. What are the main advantages of using liposomes to deliver this compound?

Encapsulating this compound in liposomes offers several advantages over the administration of free this compound. It can alter the drug's pharmacokinetic profile, leading to a longer circulation time and increased accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[1][2][3] This can improve the therapeutic index by increasing efficacy and reducing systemic toxicity, such as nephrotoxicity and ototoxicity, which are common dose-limiting side effects of this compound.[4][5]

2. What are the common methods for preparing this compound-loaded liposomes?

Several methods are employed to prepare this compound-loaded liposomes, each with its own set of advantages and challenges:

  • Thin-Film Hydration (Bangham method): This is a conventional method where lipids are dissolved in an organic solvent, which is then evaporated to form a thin lipid film. The film is subsequently hydrated with an aqueous solution of this compound.

  • Ethanol Injection: In this method, an ethanolic solution of lipids is rapidly injected into an aqueous solution containing this compound. This technique is known for its simplicity and the ability to produce small, unilamellar vesicles.

  • Reverse-Phase Evaporation: This method involves the formation of a water-in-oil emulsion, followed by the removal of the organic solvent under reduced pressure. It is often used to achieve high encapsulation efficiencies for water-soluble drugs like this compound.

3. How does the lipid composition of liposomes affect this compound delivery?

The lipid composition is a critical factor that influences the stability, drug release rate, and in vivo behavior of this compound liposomes.

  • Phospholipid Type: The choice of phospholipids, such as dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC), affects the membrane fluidity and transition temperature (Tm). Liposomes with higher Tm tend to have better drug retention.

  • Cholesterol Content: Cholesterol is often included to modulate membrane fluidity and stability, reducing the leakage of encapsulated this compound.

  • PEGylation: The inclusion of polyethylene glycol (PEG)-conjugated lipids (PEGylation) creates a hydrophilic layer on the liposome surface. This "stealth" coating sterically hinders interactions with blood components, reducing clearance by the reticuloendothelial system (RES) and prolonging circulation time.

4. What are the key parameters to characterize when developing a liposomal this compound formulation?

Thorough characterization is essential to ensure the quality and reproducibility of your formulation. Key parameters include:

  • Particle Size and Polydispersity Index (PDI): These are typically measured by dynamic light scattering (DLS) and are crucial for predicting in vivo behavior. A narrow size distribution is desirable.

  • Zeta Potential: This measurement indicates the surface charge of the liposomes and can predict their stability in suspension.

  • Encapsulation Efficiency (EE%): This determines the percentage of the initial drug that is successfully entrapped within the liposomes. It is a critical parameter for dosage calculations.

  • In Vitro Drug Release: This is often assessed using a dialysis method to understand how quickly this compound is released from the liposomes under physiological conditions.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and evaluation of this compound liposomes.

Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency - Inefficient loading method for a hydrophilic drug like this compound.- this compound precipitating out of solution.- Leakage during formulation.- Optimize the drug-to-lipid ratio.- Use a different loading method such as reverse-phase evaporation, which is often more efficient for water-soluble drugs.- Ensure this compound is fully dissolved in the aqueous phase before encapsulation.- Maintain a high NaCl concentration to prevent the hydrolysis of this compound.
Poor Formulation Stability (Aggregation/Fusion) - Suboptimal lipid composition.- Inappropriate storage conditions.- Low zeta potential.- Incorporate charged lipids to increase electrostatic repulsion.- Add cholesterol to the bilayer to enhance membrane rigidity.- Optimize storage temperature and buffer conditions.- For long-term storage, consider lyophilization with a cryoprotectant like trehalose or sucrose.
Rapid Drug Leakage - High membrane fluidity.- Use of unsaturated phospholipids.- Use saturated phospholipids with a higher phase transition temperature (Tm), such as DSPC.- Increase the cholesterol content in the formulation.- A study showed that substituting a portion of unsaturated phospholipids with saturated ones like HSPC can slow down this compound release.
Inconsistent Particle Size - Inefficient size reduction method.- Liposome aggregation.- Use extrusion through polycarbonate membranes with defined pore sizes for better size homogeneity.- Optimize sonication parameters (time, power) if used for size reduction.- Ensure adequate surface charge (zeta potential) to prevent aggregation.
Low In Vivo Efficacy Despite High Tumor Accumulation - Insufficient drug release at the tumor site.- This was a challenge observed with early formulations like SPI-077.- Modify the lipid composition to create a formulation with an intermediate drug release rate. A balance is needed between retaining the drug during circulation and releasing it at the tumor.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on liposomal this compound formulations.

Table 1: Physicochemical Properties of Different Liposomal this compound Formulations

Formulation Composition (molar ratio)Preparation MethodMean Diameter (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DPPC:Cholesterol (1:1)Dry film hydration285 ± 0.052+2.45 ± 0.65-
DOPE:CHEMS:DSPE-PEG2000 (5.7:3.8:0.5)Ether injection174-~20
HSPC:Cholesterol:DSPE-mPEG2000 (60:35:5)Reverse-phase evaporation104.4 ± 11.5-40.5 ± 0.8~10
S75:HSPC:Cholesterol (63:25:12)-110-140-18.5 ± 2.47
DPPC:Cholesterol:GM3:DHP:DPPE (32:36.5:7:17.5:7)-131-51-

Table 2: In Vivo Pharmacokinetic Parameters of Liposomal this compound vs. Free this compound

FormulationAnimal Modelt1/2 (h)AUC (µg·h/mL)Reference
Free this compoundRats--
Liposomal this compound (L-Cis/MF)Rats->152-fold higher than free this compound
DSPC:DPPC:DSPG:Chol (35:35:20:10)Mice8.3-

Experimental Protocols

1. Preparation of this compound Liposomes by Ethanol Injection Method

This protocol is adapted from Peleg-Shulman et al. (2001) as cited in related studies.

  • Preparation of Solutions:

    • Dissolve this compound in 0.9% NaCl at 60°C to a concentration of 8.5 mg/mL.

    • Dissolve the desired lipids in ethanol at 60-70°C to a concentration of 100 mg/mL.

  • Liposome Formation:

    • Pre-warm a syringe containing the ethanolic lipid solution.

    • Rapidly inject the ethanolic lipid solution into the aqueous this compound solution while stirring. A typical ratio is 100 µL of lipid solution to 900 µL of this compound solution.

    • Continue stirring the mixture in a covered vial for 1 hour at 60°C.

  • Size Reduction (optional but recommended):

    • Sequentially extrude the liposome suspension through polycarbonate membranes of decreasing pore size (e.g., 200 nm then 100 nm) for 11 passes each at 60°C.

  • Purification:

    • Remove unencapsulated this compound by dialysis against a suitable buffer (e.g., HEPES-buffered saline, pH 7.4) for 24 hours. Alternatively, tangential flow filtration can be used.

2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guide for assessing the cytotoxicity of liposomal this compound.

  • Cell Seeding:

    • Seed cells (e.g., C26, A549) in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of free this compound and liposomal this compound formulations in culture medium.

    • Add 100 µL of the drug-containing medium to the respective wells. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 40 µL of MTT solution (2.5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_process Processing & Purification cluster_char Characterization cluster_eval Evaluation prep1 Lipid Hydration (e.g., Thin Film) size Size Reduction (Extrusion/Sonication) prep1->size prep2 Solvent Injection (e.g., Ethanol) prep2->size prep3 Reverse-Phase Evaporation prep3->size prep_choice Choose Method prep_choice->prep1 prep_choice->prep2 prep_choice->prep3 purify Purification (Dialysis/Chromatography) size->purify char1 Size & Zeta Potential (DLS) purify->char1 char2 Encapsulation Efficiency (ICP-AES/HPLC) purify->char2 char3 In Vitro Release (Dialysis) purify->char3 invitro In Vitro Studies (Cytotoxicity) char1->invitro char2->invitro char3->invitro invivo In Vivo Studies (Efficacy, PK) invitro->invivo

Caption: Experimental workflow for liposomal this compound development.

cisplatin_pathway cluster_cell Tumor Cell liposome Liposomal this compound endocytosis Endocytosis liposome->endocytosis Uptake endosome Endosome endocytosis->endosome release This compound Release endosome->release pH drop This compound This compound release->this compound nucleus Nucleus This compound->nucleus Diffusion dna DNA This compound->dna Binding adducts DNA Adducts dna->adducts apoptosis Apoptosis adducts->apoptosis Triggers

References

Troubleshooting Cisplatin Precipitation in Stock Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues with cisplatin precipitation in stock solutions.

Frequently Asked Questions (FAQs)

1. Why is my this compound precipitating out of solution?

This compound precipitation can occur due to several factors, often related to the solvent used, storage conditions, and the chemical properties of this compound itself. Key reasons include:

  • Low Aqueous Solubility: this compound has limited solubility in pure water, approximately 1 mg/mL with warming.[1] Exceeding this concentration can lead to precipitation.

  • Hydrolysis (Aquation): In aqueous solutions with low chloride ion concentration, this compound undergoes hydrolysis, where chloride ligands are replaced by water molecules.[2][3][4][5] These aquated species are more reactive and can form less soluble hydroxo-bridged oligomers, leading to precipitation.

  • Temperature: Refrigeration of this compound solutions, especially at concentrations above 0.6 mg/mL, can cause precipitation. It is generally recommended to store this compound solutions at room temperature.

  • pH: The stability of this compound solutions is pH-dependent, with a preferable pH range of 3.5 to 5.5. Alkaline conditions can promote the formation of less soluble species.

  • Solvent Choice: Using inappropriate solvents can lead to precipitation or inactivation of this compound. For instance, while highly soluble in DMSO, this compound is rendered inactive due to ligand displacement.

  • Interaction with Metals: this compound can react with aluminum, leading to the formation of a black or brown precipitate. Ensure that any equipment used for handling this compound solutions, such as needles and syringes, is free of aluminum parts.

2. What is the recommended solvent for preparing this compound stock solutions?

The most recommended solvent for preparing this compound stock solutions for biological experiments is 0.9% sodium chloride (NaCl) solution (normal saline) . The excess chloride ions in the saline solution suppress the hydrolysis (aquation) of this compound, thereby enhancing its stability and preventing the formation of insoluble aquated species.

While this compound is soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), DMSO is strongly discouraged for biological studies as it reacts with this compound and inactivates it.

3. What is the maximum stable concentration of this compound in 0.9% NaCl?

To avoid precipitation, it is recommended to prepare this compound stock solutions in 0.9% NaCl at a concentration of less than 1 mg/mL , with ≤0.5 mg/mL being preferable for long-term stability. When storing refrigerated solutions, the concentration should be less than 0.6 mg/mL to prevent crystallization.

4. How should I store my this compound stock solution?

Proper storage is crucial to prevent precipitation and degradation. Key recommendations include:

  • Temperature: Store this compound solutions in 0.9% NaCl at room temperature (15-25°C). Do not refrigerate concentrated solutions, as this can cause precipitation. If refrigeration is necessary, ensure the concentration is below 0.6 mg/mL.

  • Light Protection: Protect this compound solutions from light to prevent photodecomposition. Store solutions in amber vials or wrap containers in foil.

  • Container: Use glass or polyethylene (PE) bags for storage. Avoid containers with aluminum parts.

5. I see a precipitate in my this compound solution. Can I redissolve it?

If precipitation has occurred due to exposure to low temperatures, it may be possible to redissolve it by warming the solution. Sonication at 40°C for 20-30 minutes has been reported to redissolve precipitate. However, if the precipitate is due to hydrolysis or other chemical reactions, it may not be possible to redissolve it, and the solution should be discarded.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Water~1 mg/mL (with warming)Prone to hydrolysis; not recommended for storing stock solutions for more than a day.
0.9% NaCl< 1 mg/mL (recommended ≤0.5 mg/mL)Recommended solvent for stability; dissolution can be slow.
Dimethylformamide (DMF)~10 mg/mLOrganic solvent option.
Dimethyl Sulfoxide (DMSO)Highly solubleNot recommended for biological studies as it inactivates this compound.

Table 2: this compound Stability Under Different Storage Conditions

ConcentrationSolventStorage TemperatureStability
≤ 0.5 mg/mL0.9% NaClRoom Temperature (15-25°C), protected from lightStable for at least 30 days.
0.5 mg/mL0.9% NaClRefrigerated (2-8°C)No precipitation observed for up to 72 hours.
0.6 mg/mL0.9% NaClRefrigerated (2-8°C)No precipitation observed for up to 48 hours.
1 mg/mL0.9% NaClRefrigerated (2-8°C)Precipitation observed within one hour.

Experimental Protocols

Protocol for Preparing a 0.5 mg/mL this compound Stock Solution in 0.9% NaCl

  • Materials:

    • This compound powder

    • Sterile 0.9% Sodium Chloride (NaCl) solution

    • Sterile glass vial (amber or protected from light)

    • Calibrated balance

    • Vortex mixer or magnetic stirrer

    • Sterile filter (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder using a calibrated balance in a fume hood, following appropriate safety precautions.

    • Aseptically add the correct volume of sterile 0.9% NaCl solution to the vial containing the this compound powder to achieve a final concentration of 0.5 mg/mL.

    • Vortex or stir the solution at room temperature until the this compound is completely dissolved. This process can be slow and may take up to 2 hours. Gentle warming or sonication can be used to aid dissolution, but avoid excessive heat.

    • (Optional) Once dissolved, the solution can be sterile-filtered using a 0.22 µm filter.

    • Store the stock solution at room temperature (15-25°C), protected from light.

Mandatory Visualizations

Troubleshooting_Cisplatin_Precipitation start Precipitate Observed in This compound Stock Solution check_solvent What solvent was used? start->check_solvent water Water/Low Chloride Buffer check_solvent->water saline 0.9% NaCl check_solvent->saline dmso DMSO check_solvent->dmso check_concentration What is the concentration? high_conc > 1 mg/mL in Saline or > 0.6 mg/mL Refrigerated check_concentration->high_conc ok_conc ≤ 0.5 mg/mL in Saline check_concentration->ok_conc check_storage How was it stored? refrigerated Refrigerated check_storage->refrigerated room_temp Room Temperature check_storage->room_temp hydrolysis Likely Cause: Hydrolysis Action: Prepare fresh in 0.9% NaCl water->hydrolysis saline->check_concentration inactive Warning: this compound is inactivated by DMSO Action: Use 0.9% NaCl dmso->inactive supersaturation Likely Cause: Supersaturation Action: Prepare at ≤ 0.5 mg/mL high_conc->supersaturation ok_conc->check_storage temp_precipitation Likely Cause: Temperature-induced precipitation Action: Warm gently to redissolve. Store at room temperature. refrigerated->temp_precipitation light_exposed Exposed to Light room_temp->light_exposed stable Solution should be stable. Check for other factors (e.g., pH, contamination). room_temp->stable photodecomposition Possible Cause: Photodecomposition Action: Protect from light light_exposed->photodecomposition

Caption: Troubleshooting workflow for this compound precipitation.

Cisplatin_Stability_Factors This compound This compound Stability chloride High Chloride Concentration (e.g., 0.9% NaCl) chloride->this compound Stabilizes low_chloride Low Chloride Concentration (e.g., Water) low_chloride->this compound Destabilizes (Hydrolysis) room_temp Room Temperature (15-25°C) room_temp->this compound Favors Stability refrigeration Refrigeration (<10°C) refrigeration->this compound Induces Precipitation (at high conc.) light_protection Protection from Light light_protection->this compound Prevents Degradation light_exposure Light Exposure light_exposure->this compound Causes Decomposition optimal_ph Optimal pH (3.5-5.5) optimal_ph->this compound Maintains Stability alkaline_ph Alkaline pH alkaline_ph->this compound Promotes Degradation

Caption: Factors affecting this compound stability in solution.

Cisplatin_Aquation_Pathway cluster_0 Low Chloride Environment (e.g., Water) This compound This compound [Pt(NH3)2Cl2] monoaqua Monoaquated this compound [Pt(NH3)2Cl(H2O)]+ This compound->monoaqua + H2O - Cl- diaqua Diaquated this compound [Pt(NH3)2(H2O)2]2+ monoaqua->diaqua + H2O - Cl- inactive Inactive Hydroxo-bridged Oligomers diaqua->inactive Polymerization

Caption: this compound hydrolysis (aquation) pathway.

References

Technical Support Center: Enhancing Cisplatin's Therapeutic Index in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic index of cisplatin in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies being investigated to improve the therapeutic index of this compound in preclinical models?

A1: The main approaches focus on either increasing the drug's efficacy against tumor cells or decreasing its toxicity to normal tissues. Key strategies include:

  • Nanoparticle-based drug delivery: Encapsulating this compound in nanoparticles can enhance its accumulation in tumors through the enhanced permeability and retention (EPR) effect, while reducing exposure to healthy organs.[1][2][3] Various platforms like liposomes, polymeric nanoparticles, and inorganic nanoparticles are under investigation.[2]

  • Combination therapies: Co-administering this compound with other agents can potentiate its anti-cancer effects, overcome resistance, and in some cases, reduce toxicity.[4]

  • Toxicity mitigation: This involves the use of protective agents (nephroprotectants, otoprotectants) to shield normal tissues from this compound-induced damage.

  • Targeting DNA damage response (DDR) and repair pathways: Since this compound's primary mechanism of action is inducing DNA damage, inhibiting DNA repair pathways in cancer cells can enhance its cytotoxicity.

Q2: How can nanoparticle formulation improve this compound's therapeutic index?

A2: Nanoparticle formulations aim to alter the pharmacokinetics and biodistribution of this compound. By encapsulating the drug, nanoparticles can:

  • Increase tumor accumulation: The EPR effect allows nanoparticles to passively accumulate in the tumor microenvironment.

  • Enable targeted delivery: Nanoparticles can be engineered with ligands that bind to receptors overexpressed on cancer cells, leading to more specific drug delivery.

  • Provide controlled release: Some nanoparticles are designed to release this compound in response to specific stimuli within the tumor microenvironment, such as lower pH or specific enzymes.

  • Reduce systemic toxicity: By limiting the exposure of free this compound to healthy tissues like the kidneys and ears, nanoparticle delivery can reduce common side effects like nephrotoxicity and ototoxicity.

Q3: What are some common mechanisms of this compound resistance observed in preclinical models?

A3: this compound resistance is a significant challenge and can arise from various mechanisms, including:

  • Reduced intracellular drug accumulation: Decreased expression of uptake transporters (e.g., CTR1, OCTs) or increased expression of efflux pumps (e.g., ATP7A/7B) can limit the amount of this compound reaching its intracellular target.

  • Increased drug inactivation: Intracellular detoxification mechanisms, such as binding to glutathione and metallothioneins, can neutralize this compound before it can bind to DNA.

  • Enhanced DNA repair: Upregulation of DNA repair pathways, particularly the nucleotide excision repair (NER) pathway, can efficiently remove this compound-DNA adducts, leading to cell survival.

  • Altered signaling pathways: Dysregulation of apoptotic pathways (e.g., upregulation of anti-apoptotic proteins like survivin and XIAP) can allow cancer cells to evade this compound-induced cell death.

  • Epithelial-mesenchymal transition (EMT): The EMT process has been associated with the development of chemoresistance in some cancer models.

Troubleshooting Guides

Problem 1: High incidence of nephrotoxicity in our mouse model.

Possible Causes and Solutions:

CauseTroubleshooting Step
High single dose of this compound Consider dose fractionation, administering lower doses more frequently, which can reduce peak plasma concentrations and kidney exposure.
Dehydration of animals Ensure adequate hydration of the animals before, during, and after this compound administration. Intravenous hydration with isotonic saline can significantly reduce nephrotoxicity.
Sub-optimal route of administration For certain models, local delivery strategies might be considered if the tumor is accessible, to minimize systemic exposure.
Lack of nephroprotective co-treatment Investigate the co-administration of nephroprotective agents. Several natural and synthetic compounds have shown promise in preclinical studies.

Experimental Protocol: Evaluating a Nephroprotective Agent

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and weight.

  • Grouping:

    • Group 1: Vehicle control (saline).

    • Group 2: this compound only (e.g., a single intraperitoneal injection of 20 mg/kg).

    • Group 3: this compound + Nephroprotective agent (at various doses).

    • Group 4: Nephroprotective agent only.

  • Administration: Administer the nephroprotective agent at a predetermined time before or after the this compound injection.

  • Monitoring: Monitor body weight and clinical signs daily.

  • Endpoint Analysis (typically 3-4 days post-cisplatin):

    • Collect blood for measurement of blood urea nitrogen (BUN) and serum creatinine (SCr).

    • Harvest kidneys for histopathological analysis (H&E staining) to assess tubular damage.

    • Perform immunohistochemistry or western blotting for markers of kidney injury (e.g., KIM-1, NGAL), inflammation (e.g., NF-κB), and apoptosis (e.g., cleaved caspase-3).

Problem 2: Inconsistent or lack of tumor response to this compound.

Possible Causes and Solutions:

CauseTroubleshooting Step
Development of this compound resistance Characterize the expression of known resistance markers in your tumor model. Consider combination therapies to target resistance pathways.
Sub-optimal this compound dosage or schedule Perform a dose-response study to determine the maximum tolerated dose (MTD) and an effective therapeutic dose for your specific tumor model.
Poor drug delivery to the tumor Consider using nanoparticle-based formulations of this compound to improve tumor accumulation.
Tumor model heterogeneity Ensure consistency in tumor implantation and size at the start of treatment. Use a sufficient number of animals per group to account for biological variability.

Experimental Protocol: Developing a this compound-Resistant Cell Line

  • Cell Line: Start with a this compound-sensitive parental cell line (e.g., SCC15).

  • Initial Dosing: Treat the cells with a low concentration of this compound (e.g., the IC20) for a defined period (e.g., 48 hours).

  • Recovery: Remove the this compound-containing medium and allow the surviving cells to recover and repopulate.

  • Dose Escalation: Gradually increase the concentration of this compound in subsequent treatment cycles as the cells become more resistant.

  • Characterization: Periodically assess the IC50 of the cell line to quantify the level of resistance. Characterize the resistant cells for changes in gene and protein expression related to drug transport, DNA repair, and apoptosis.

Problem 3: Significant ototoxicity leading to animal welfare concerns.

Possible Causes and Solutions:

CauseTroubleshooting Step
High cumulative dose of this compound Optimize the dosing regimen to a multi-cycle, lower-dose protocol, which can still induce hearing loss but with lower systemic toxicity and mortality.
Systemic toxicity from intraperitoneal injection For focused ototoxicity studies, consider local delivery methods to the inner ear to bypass systemic effects.
Inappropriate animal model Some mouse strains may be more susceptible to this compound-induced ototoxicity. Ensure the chosen model is appropriate for the study's objectives.

Experimental Protocol: Multi-Cycle this compound-Induced Ototoxicity Model

  • Animal Model: Use a mouse strain with good auditory function, such as CBA/CaJ.

  • Dosing Regimen: Administer low doses of this compound (e.g., 2.5-3.5 mg/kg) for four consecutive days, followed by a 10-day recovery period. Repeat for three cycles.

  • Auditory Function Assessment:

    • Measure Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAEs) at baseline and after the final cycle.

  • Histological Analysis:

    • After the final auditory assessment, perfuse the animals and collect the cochleae.

    • Perform immunohistochemistry to quantify the loss of outer hair cells and presynaptic ribbons.

Quantitative Data Summary

Table 1: Preclinical Models of this compound-Induced Toxicity

Toxicity TypeAnimal ModelThis compound Dosing RegimenKey EndpointsReference
Nephrotoxicity Wistar rats8 mg/kg, single i.p. injectionBUN, SCr, histopathology, oxidative stress markers
Nephrotoxicity Mice10-13 mg/kg, single i.p. injectionBody weight loss, kidney histology (tubular necrosis)
Ototoxicity CBA/CaJ mice3 cycles of 2.5-3.5 mg/kg/day for 4 days, 10-day recoveryABR threshold shifts, DPOAE amplitude reduction, hair cell loss
Neurotoxicity Mice2 cycles of 2.3 mg/kg/day for 5 days, 5-day recoverySensory nerve conduction velocity, nociceptive response

Table 2: Efficacy of Combination Therapies with this compound in Preclinical Models

Combination AgentCancer ModelKey FindingsReference
Anti-CD70 therapy Non-small cell lung cancerEnhanced antibody-dependent cellular cytotoxicity (ADCC) and decreased cancer cell survival.
EZH2 inhibitors (e.g., DZNep) Lung cancer cell linesSensitized cancer cells to this compound, increased cytotoxicity.
MLN4924 (Neddylation inhibitor) Ovarian cancer cell linesSynergistic cytotoxicity with this compound, sensitized chemoresistant cells.
Survivin inhibitor (YM155) Head and neck squamous cell carcinomaDose-dependent decrease in cell proliferation and reversion of this compound resistance in vitro and in vivo.

Visualizations

experimental_workflow_nephroprotection cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis animal_model Select Animal Model (e.g., Wistar Rats) grouping Divide into Groups: - Control - this compound Only - this compound + Agent - Agent Only animal_model->grouping agent_admin Administer Nephroprotective Agent grouping->agent_admin cisplatin_admin Induce Nephrotoxicity (this compound Injection) agent_admin->cisplatin_admin monitoring Daily Monitoring (Weight, Clinical Signs) cisplatin_admin->monitoring blood_collection Blood Collection (BUN, SCr) monitoring->blood_collection kidney_harvest Kidney Harvest monitoring->kidney_harvest histology Histopathology (H&E) kidney_harvest->histology biomarkers Biomarker Analysis (Western Blot, IHC) kidney_harvest->biomarkers

Caption: Workflow for evaluating a nephroprotective agent against this compound-induced kidney injury.

signaling_pathway_cisplatin_resistance cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cisplatin_ext This compound (Extracellular) ctr1 CTR1/OCTs (Uptake) cisplatin_ext->ctr1 Uptake cisplatin_int This compound (Intracellular) ctr1->cisplatin_int atp7a_b ATP7A/B (Efflux) cisplatin_int->atp7a_b Efflux gsh GSH/MTs (Inactivation) cisplatin_int->gsh Detoxification dna Nuclear DNA cisplatin_int->dna Targeting apoptosis_reg Apoptosis Regulation (XIAP, Survivin ↑) apoptosis Apoptosis ↓ apoptosis_reg->apoptosis Inhibition dna_adducts This compound-DNA Adducts dna->dna_adducts Damage ner NER Pathway ↑ (Enhanced Repair) dna_adducts->ner Repair dna_adducts->apoptosis Induction ner->dna Restoration

Caption: Key mechanisms contributing to this compound resistance in cancer cells.

logical_relationship_troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Potential Solutions problem Poor Therapeutic Index: - High Toxicity - Low Efficacy high_dose Suboptimal Dosing problem->high_dose resistance Drug Resistance problem->resistance poor_delivery Poor Biodistribution problem->poor_delivery dose_opt Dose Fractionation/ Schedule Optimization high_dose->dose_opt protective_agents Co-administer Protective Agents high_dose->protective_agents combo_therapy Combination Therapy resistance->combo_therapy nanoparticles Nanoparticle Formulation poor_delivery->nanoparticles

Caption: Troubleshooting logic for improving this compound's therapeutic index in preclinical studies.

References

Technical Support Center: Reversing Cisplatin Resistance Through Epigenetic Modifications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in reversing cisplatin resistance via epigenetic modifications.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are the primary epigenetic mechanisms contributing to this compound resistance?

A1: this compound resistance is often mediated by heritable changes in gene expression that do not involve alterations to the DNA sequence itself.[1] The main epigenetic mechanisms include:

  • DNA Methylation: Hypermethylation of promoter regions of tumor suppressor genes or genes involved in apoptosis can lead to their silencing, promoting cell survival and drug resistance.[1][2] Conversely, hypomethylation can activate oncogenes. Increased activity of DNA methyltransferases (DNMTs) is often observed in resistant cells.[3][4]

  • Histone Modifications: Changes in histone acetylation and methylation patterns can alter chromatin structure, affecting the accessibility of DNA to this compound and to the transcriptional machinery. Histone deacetylases (HDACs) are frequently overexpressed in resistant cancers, leading to a more condensed chromatin state that can restrict this compound's access to DNA.

  • Non-coding RNAs (ncRNAs): MicroRNAs (miRNAs) and long non-coding RNAs (lncRNAs) can regulate the expression of genes involved in drug transport, DNA repair, and apoptosis. Dysregulation of these ncRNAs is a common feature of this compound-resistant tumors.

Q2: How can epigenetic drugs reverse this compound resistance?

A2: Epigenetic drugs, also known as "epidrugs," aim to reverse the aberrant epigenetic modifications that cause resistance.

  • DNMT Inhibitors (e.g., 5-Azacytidine, Decitabine): These drugs inhibit DNA methyltransferases, leading to the re-expression of silenced tumor suppressor genes and pro-apoptotic genes, thereby re-sensitizing cancer cells to this compound.

  • HDAC Inhibitors (e.g., Vorinostat/SAHA, Trichostatin A/TSA): These agents increase histone acetylation, leading to a more open chromatin structure. This can enhance this compound's ability to form DNA adducts and promote the expression of genes that trigger cell death.

  • miRNA-based Therapies: Strategies involving the use of miRNA mimics (to restore suppressed miRNAs) or anti-miRs (to inhibit overexpressed miRNAs) are being explored to modulate gene networks and overcome resistance.

Experimental Design & Troubleshooting

Q3: My this compound-resistant cell line shows high variability in its IC50 value between experiments. What could be the cause?

A3: Variability in IC50 values is a common issue. Consider the following factors:

  • Cell Culture Conditions: Ensure consistency in passage number, confluency at the time of treatment, and media composition. This compound-resistant cell lines may need to be periodically cultured with a low dose of this compound to maintain the resistant phenotype.

  • Seeding Density: The initial number of cells plated can significantly impact drug response. Optimize and standardize seeding density for your specific cell line.

  • Assay Duration: The length of the drug incubation period should be optimized and kept consistent.

  • Reagent Quality: Use fresh, high-quality reagents. Prepare this compound solutions fresh for each experiment, as it can degrade over time.

  • Biological Replicates: Always perform at least two independent biological replicates to ensure the reproducibility of your findings.

Q4: I am not seeing a synergistic effect when combining an HDAC inhibitor with this compound. What should I check?

A4: A lack of synergy can be due to several factors:

  • Dosing and Scheduling: The concentration and timing of drug administration are critical. Try different sequences (e.g., pre-treatment with the HDAC inhibitor for 24-48 hours before adding this compound) and a range of concentrations for both drugs.

  • Cell Line Specificity: The effect of epigenetic drugs can be highly cell-type dependent. The specific HDACs or DNMTs driving resistance in your cell line may not be targeted by the inhibitor you are using.

  • Mechanism of Resistance: Your cell line's primary resistance mechanism might not be epigenetically driven or may involve pathways not affected by HDAC inhibition. Consider other mechanisms like altered drug influx/efflux or enhanced DNA repair.

  • Endpoint Measurement: Ensure your viability or apoptosis assay is sensitive enough to detect synergistic effects. Consider using multiple assays (e.g., MTT, Annexin V/PI staining) to confirm your results.

Q5: How can I confirm that the reversal of resistance is due to an epigenetic mechanism?

A5: To establish a direct link, you need to demonstrate changes in the epigenetic landscape that correlate with re-sensitization.

  • DNA Methylation: Use bisulfite sequencing or methylation-specific PCR (MSP) to show demethylation of specific gene promoters after treatment with a DNMT inhibitor.

  • Histone Acetylation: Perform Western blotting to detect a global increase in acetylated histones (e.g., Ac-H3, Ac-H4) or use Chromatin Immunoprecipitation (ChIP) followed by qPCR to show increased acetylation at specific gene promoters after HDAC inhibitor treatment.

  • Gene Expression: Use RT-qPCR to confirm that the re-expression of silenced target genes coincides with the observed epigenetic changes and increased this compound sensitivity.

Quantitative Data Summary

Table 1: Effect of Epigenetic Inhibitors on this compound IC50 Values
Cell LineCancer TypeEpigenetic DrugThis compound IC50 (Resistant)This compound IC50 (Resistant + Epidrug)Fold Sensitization
A2780cpOvarianMEF2C Overexpression~20 µMDecreased significantlyNot specified
MNBNeuroblastoma5-Azacytidine (5-azaC)Resistant at 1 µMSensitized (10-fold increase)~10
A549/DDPLungmiR-148b mimicHigh (unspecified)SensitizedNot specified
A2780/CP70OvarianMaintained with 1 µM this compoundHigh (unspecified)Not ApplicableNot Applicable

Data synthesized from multiple sources for illustrative purposes. Actual values are highly dependent on experimental conditions.

Key Signaling Pathways & Experimental Workflows

Signaling Pathway: Reversal of Resistance via DNMT Inhibition

The diagram below illustrates how DNMT inhibitors like 5-Azacytidine can reverse this compound resistance. In resistant cells, hypermethylation of tumor suppressor gene promoters by DNMT1 leads to their silencing. This allows cancer cells to evade apoptosis. 5-Azacytidine inhibits DNMT1, leading to demethylation, re-expression of the tumor suppressor gene, and subsequent sensitization to this compound-induced apoptosis.

DNMT_Inhibition_Pathway cluster_resistant This compound-Resistant Cell cluster_sensitized Sensitized Cell DNMT1_R DNMT1 (High) Promoter_R Tumor Suppressor Promoter DNMT1_R->Promoter_R Hypermethylation DNMT1_S DNMT1 (Inhibited) TSG_R Tumor Suppressor Gene (Silenced) Promoter_R->TSG_R Transcription Blocked Apoptosis_R Apoptosis (Inhibited) TSG_R->Apoptosis_R Promoter_S Tumor Suppressor Promoter TSG_S Tumor Suppressor Gene (Expressed) Promoter_S->TSG_S Transcription Active Apoptosis_S Apoptosis (Activated) TSG_S->Apoptosis_S Aza 5-Azacytidine Aza->DNMT1_S Inhibits This compound This compound This compound->Apoptosis_S Induces

DNMT inhibitors restore tumor suppressor gene expression.
Signaling Pathway: Reversal of Resistance via HDAC Inhibition

HDAC inhibitors promote an "open" chromatin structure by increasing histone acetylation. This makes DNA more accessible to this compound, enhancing the formation of DNA adducts and subsequent cell death pathways. It also facilitates the transcription of pro-apoptotic genes.

HDAC_Inhibition_Pathway cluster_resistant This compound-Resistant Cell cluster_sensitized Sensitized Cell HDAC HDACs (High) Chromatin_R Condensed Chromatin (Hypoacetylated) HDAC->Chromatin_R Deacetylation HDAC_Inhibited HDACs (Inhibited) DNA_Access_R This compound Access (Reduced) Chromatin_R->DNA_Access_R Apoptosis_R Apoptosis (Inhibited) DNA_Access_R->Apoptosis_R Chromatin_S Open Chromatin (Hyperacetylated) DNA_Access_S This compound Access (Enhanced) Chromatin_S->DNA_Access_S Apoptosis_S Apoptosis (Activated) DNA_Access_S->Apoptosis_S HDACi HDAC Inhibitor (e.g., SAHA, TSA) HDACi->HDAC_Inhibited Inhibits This compound This compound This compound->DNA_Access_S

HDAC inhibitors increase chromatin accessibility for this compound.
Experimental Workflow: Assessing Synergistic Effects

This workflow outlines the key steps to determine if an epigenetic drug synergizes with this compound to overcome resistance.

Experimental_Workflow cluster_treatment Treatment Groups cluster_interpretation Interpretation of CI Value start Start: This compound-Resistant Cell Line control Vehicle Control start->control This compound This compound Only start->this compound epidrug Epidrug Only start->epidrug combo This compound + Epidrug start->combo assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) control->assay This compound->assay epidrug->assay combo->assay analysis Data Analysis: Calculate IC50 & Combination Index (CI) assay->analysis synergy CI < 1: Synergy analysis->synergy additive CI = 1: Additive analysis->additive antagonism CI > 1: Antagonism analysis->antagonism mechanism Mechanism Validation (Western, ChIP, RT-qPCR) synergy->mechanism

Workflow for evaluating drug synergy in resistant cells.

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol is used to measure the cytotoxic effects of this compound, alone and in combination with an epigenetic modifier, and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • This compound-sensitive and -resistant cancer cell lines

  • Complete growth medium

  • This compound (stock solution in 0.9% NaCl or DMSO)

  • Epigenetic drug (e.g., 5-Azacytidine, Vorinostat)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the epigenetic drug in complete growth medium. For combination treatments, prepare solutions containing a fixed concentration of the epigenetic drug with serial dilutions of this compound.

  • Treatment:

    • For single-agent IC50: Remove the old medium and add 100 µL of the various this compound dilutions to the wells. Include vehicle-only wells as a control.

    • For combination studies: Pre-treat cells with the epigenetic drug for a specified time (e.g., 24-48 hours). Then, add the this compound dilutions (in the presence of the epigenetic drug) and incubate for an additional 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log of the drug concentration.

    • Use non-linear regression (dose-response curve) in software like GraphPad Prism to calculate the IC50 value.

Protocol 2: Western Blot for Histone Acetylation

This protocol is used to assess the global changes in histone acetylation following treatment with an HDAC inhibitor.

Materials:

  • Cell lysates from treated and untreated cells

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the HDAC inhibitor for the desired time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3, diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities. Normalize the acetyl-histone signal to the total histone signal to determine the relative increase in acetylation.

Protocol 3: Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol is used to determine if an epigenetic drug induces changes in histone modifications or transcription factor binding at a specific gene promoter.

Materials:

  • Cells treated with the drug of interest

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis buffers

  • Sonicator or micrococcal nuclease

  • ChIP-grade antibody (e.g., anti-acetyl-Histone H3, anti-H3K27me3)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for the target gene promoter and a negative control region

  • SYBR Green qPCR master mix

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G beads.

    • Incubate a portion of the lysate (input control) separately.

    • Incubate the remaining lysate with the ChIP-grade antibody overnight at 4°C.

    • Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a spin column kit.

  • qPCR Analysis:

    • Perform qPCR on the immunoprecipitated DNA and the input DNA using primers for your target promoter.

    • Calculate the percentage of input for each sample: % Input = 2^ (Ct(Input) - Ct(IP)) * 100.

    • Compare the % input between treated and untreated samples to determine the relative enrichment of the epigenetic mark at the target promoter.

References

Technical Support Center: Nanocarrier Modifications for Cisplatin Tumor Targeting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the modification of nanocarriers to improve cisplatin tumor targeting.

Frequently Asked Questions (FAQs)

Q1: Why use a nanocarrier for this compound delivery?

A1: this compound is a highly effective chemotherapeutic agent, but its use is limited by severe side effects like nephrotoxicity and neurotoxicity, as well as the development of drug resistance.[1][2] Nanocarriers are designed to overcome these limitations by:

  • Improving Tumor Targeting: They can preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect (passive targeting).[3][4][5]

  • Reducing Systemic Toxicity: By encapsulating this compound, nanocarriers limit its exposure to healthy tissues, thereby reducing adverse side effects.

  • Enhancing Stability and Solubility: Nanoparticles can protect this compound from degradation in the bloodstream and improve its solubility.

  • Overcoming Drug Resistance: Nanocarriers can bypass cellular efflux pumps, a common mechanism of drug resistance.

  • Enabling Controlled Release: Formulations can be designed for sustained or stimulus-responsive drug release (e.g., in the acidic tumor microenvironment), optimizing the therapeutic window.

Q2: What is the difference between passive and active targeting?

A2:

  • Passive Targeting relies on the pathophysiology of solid tumors. Tumor blood vessels are often leaky or "fenestrated," and tumors typically have poor lymphatic drainage. Nanoparticles of a certain size (generally 100-200 nm) can extravasate through these leaky vessels and become trapped in the tumor interstitium. This phenomenon is known as the Enhanced Permeability and Retention (EPR) effect.

  • Active Targeting involves modifying the surface of the nanocarrier with specific ligands (e.g., antibodies, peptides, aptamers, or small molecules like folic acid) that bind to receptors overexpressed on the surface of cancer cells. This enhances the specificity of drug delivery and promotes cellular uptake through receptor-mediated endocytosis.

Q3: Which type of nanocarrier is best for this compound?

A3: The "best" nanocarrier depends on the specific application and desired outcome. Common types include:

  • Liposomes: Vesicles made of lipid bilayers. They are biocompatible and can encapsulate hydrophilic drugs like this compound in their aqueous core. Several liposomal this compound formulations have been investigated in clinical trials.

  • Polymeric Nanoparticles: Made from biodegradable and biocompatible polymers like PLGA (poly(lactic-co-glycolic acid)). They offer robust, controlled release profiles. However, encapsulating the small, hydrophilic this compound molecule can be challenging, often leading to low drug loading.

  • Polymeric Micelles: Self-assembling structures of amphiphilic block copolymers. They can encapsulate drugs and have shown promise in clinical trials (e.g., NC-6004). A key challenge is their stability in vivo, as they can disintegrate upon dilution in the bloodstream.

  • Inorganic Nanoparticles: Materials like gold nanoparticles (AuNPs) or mesoporous silica nanoparticles offer unique properties. AuNPs, for instance, can be easily functionalized and have been studied for this compound delivery.

Q4: How do I choose a targeting ligand for my nanocarrier?

A4: The choice of targeting ligand depends on the type of cancer being targeted. The ligand must bind to a receptor that is significantly overexpressed on the target cancer cells compared to normal cells. Examples include:

  • Folic Acid: Targets the folate receptor, which is overexpressed in various cancers, including ovarian, lung, and breast cancer.

  • Antibodies (or antibody fragments): Can be highly specific for tumor-associated antigens (e.g., Herceptin for HER2-positive breast cancer).

  • Peptides: Short amino acid sequences that can bind to specific receptors (e.g., RGD peptides that target integrins).

Troubleshooting Guides

Issue 1: Low Drug Loading or Encapsulation Efficiency
Potential Cause Troubleshooting Strategy
Poor affinity of this compound for the nanocarrier core. this compound is a small, hydrophilic molecule, making it difficult to retain within a hydrophobic polymer matrix like PLGA.1. Use a Prodrug Approach: Synthesize a more hydrophobic Pt(IV) prodrug of this compound, which can be more efficiently loaded into hydrophobic cores and is then reduced to the active this compound inside the cell. 2. Modify the Formulation Method: For polymeric nanoparticles, use a double emulsion (w/o/w) method, which is better suited for encapsulating hydrophilic drugs. 3. Optimize Drug-to-Polymer Ratio: Systematically vary the initial amount of this compound relative to the polymer. Response surface methodology can be used to find the optimal ratio.
Drug leakage during the formulation process. High-energy processes like sonication or homogenization can cause premature drug loss.1. Optimize Process Parameters: Reduce sonication/homogenization time and power. Perform these steps in an ice bath to minimize temperature increase. 2. Increase Viscosity of the External Phase: Using a higher concentration of a stabilizer like PVA can help prevent drug diffusion from the internal phase.
Inaccurate quantification of loaded drug. 1. Validate Quantification Method: Ensure the method used to separate free drug from encapsulated drug (e.g., centrifugation, dialysis) is effective. 2. Use a Reliable Assay: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to accurately quantify the platinum content, which is more sensitive and specific than UV-Vis spectroscopy for this compound.
Issue 2: Undesirable Particle Size or High Polydispersity Index (PDI)
Potential Cause Troubleshooting Strategy
Suboptimal formulation parameters. The ratio of polymer, solvent, and stabilizer concentration directly impacts particle size and uniformity.1. Adjust Stabilizer Concentration: Increasing the concentration of stabilizers like PVA or Poloxamer typically leads to smaller particle sizes. 2. Modify Polymer Concentration: Lowering the polymer concentration in the organic phase often results in smaller nanoparticles. 3. Optimize Homogenization/Sonication: Increase the energy input (power or duration) to reduce particle size, but be mindful of potential drug degradation or leakage.
Particle aggregation after synthesis. Nanoparticles may aggregate due to insufficient surface charge (low Zeta Potential) or removal of the stabilizer during washing steps.1. Check Zeta Potential: Aim for a zeta potential of at least ±20 mV for good colloidal stability. If it's too low, consider using a different stabilizer or modifying the nanoparticle surface. 2. Optimize Washing Procedure: Use less aggressive washing steps (e.g., lower centrifugation speed) or add a small amount of stabilizer to the washing medium. 3. Lyophilization with Cryoprotectant: If preparing a powder form, use a cryoprotectant (e.g., mannitol, sucrose) to prevent irreversible aggregation upon reconstitution.
Issue 3: Premature Drug Release (Burst Release)
Potential Cause Troubleshooting Strategy
Drug adsorbed to the nanoparticle surface. A significant portion of the drug may be weakly bound to the surface rather than encapsulated within the core.1. Improve Washing Steps: Increase the number of washing/centrifugation cycles after synthesis to remove surface-adsorbed this compound. 2. Crosslink the Nanocarrier: For systems like polymeric micelles, crosslinking the core or shell can enhance stability and prevent premature disassembly and drug release.
High porosity or rapid degradation of the carrier matrix. 1. Use a Higher Molecular Weight Polymer: Higher MW polymers generally degrade more slowly, leading to a more sustained release profile. 2. Change Polymer Composition: For PLGA, a higher ratio of lactide to glycolide (e.g., 75:25) results in a slower-degrading polymer and thus slower drug release.

Data Presentation: Comparison of Nanocarrier Formulations

The following tables summarize representative quantitative data for different this compound nanocarrier systems. Note: Values can vary significantly based on the specific formulation and measurement techniques used.

Table 1: Physicochemical Properties of this compound-Loaded Nanocarriers

Nanocarrier TypeTypical Size (nm)Zeta Potential (mV)Drug Loading (DL %)Encapsulation Efficiency (EE %)Reference
PLGA Nanoparticles110 - 160-15 to -30~2 - 9%~25 - 95%
Liposomes90 - 120-10 to +5Varies~15 - 65%
Polybutylcyanoacrylate (PBCA)~200-18~5%~23%
Sericin Nanocarriers~330-15Not specified~84%
Chitosan-based NPs~420Not specified~9%Not specified

Table 2: In Vitro/In Vivo Performance Indicators

Nanocarrier SystemDrug Release ProfileIn Vitro Effect (vs. Free this compound)In Vivo Tumor Accumulation (vs. Free this compound)Reference
PLGA-mPEG NPsSustained release over daysDelayed tumor growthHigher survival rate
PBCA NPsSlow, controlled (9% in 48h)2.3-fold increase in cytotoxicity1.8-fold increase in therapeutic effect
LiposomesSustained releaseLower IC50 (more potent)Not specified
Hybrid NPs (Sodium Cholate)Not specifiedNot specified10-fold higher plasma concentration, high tumor accumulation

Key Experimental Protocols

Disclaimer: These are generalized protocols and may require optimization for your specific materials and experimental setup.

Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles (Double Emulsion w/o/w)

This method is adapted from procedures described for encapsulating hydrophilic drugs.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v)

  • Deionized water

  • Probe sonicator, magnetic stirrer, centrifuge

Procedure:

  • Primary Emulsion (w/o): a. Dissolve a precise amount of this compound (e.g., 4 mg) in a small volume of deionized water (e.g., 1 mL). b. Dissolve a precise amount of PLGA (e.g., 100 mg) in an organic solvent like DCM (e.g., 10 mL). c. Add the aqueous this compound solution to the PLGA/DCM solution. d. Immediately sonicate this mixture using a probe sonicator (e.g., 60W for 1 min) in an ice bath to form a stable water-in-oil (w/o) emulsion.

  • Secondary Emulsion (w/o/w): a. Add the primary emulsion dropwise into a larger volume of aqueous PVA solution (e.g., 25 mL of 1% PVA) while stirring vigorously. b. Sonicate the resulting mixture again (e.g., 2 x 1 min) in an ice bath to form the final w/o/w double emulsion.

  • Solvent Evaporation: a. Place the emulsion on a magnetic stirrer and stir at room temperature for 4-6 hours to allow the DCM to evaporate completely, leading to nanoparticle hardening.

  • Purification: a. Centrifuge the nanoparticle suspension (e.g., 15,000 x g, 20 min, 4°C) to pellet the nanoparticles. b. Discard the supernatant, which contains free this compound and PVA. c. Resuspend the nanoparticle pellet in deionized water and repeat the washing step 2-3 times to ensure complete removal of unencapsulated drug.

  • Storage/Lyophilization: a. Resuspend the final purified pellet in a small amount of water containing a cryoprotectant (e.g., 5% sucrose). b. Flash-freeze the suspension and lyophilize to obtain a dry powder that can be stored at -20°C.

Protocol 2: Ligand Conjugation to Nanoparticles (Folic Acid Example via EDC/NHS Chemistry)

This protocol describes the covalent conjugation of a targeting ligand (folic acid) to nanoparticles with surface amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., PEG-NH2 coated)

  • Folic Acid (FA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (e.g., 10 kDa MWCO)

Procedure:

  • Activation of Folic Acid: a. Dissolve folic acid, EDC, and NHS in anhydrous DMSO. A typical molar ratio is FA:EDC:NHS = 1:1.2:1.2. b. Stir the reaction mixture in the dark at room temperature for 12-24 hours. This activates the carboxylic acid group of folic acid to form a reactive NHS ester.

  • Conjugation to Nanoparticles: a. Disperse the amine-functionalized nanoparticles in PBS (pH 7.4). b. Add the activated folic acid solution dropwise to the nanoparticle suspension while stirring. c. Allow the reaction to proceed for 4-6 hours at room temperature. The amine groups on the nanoparticle surface will react with the NHS ester of folic acid to form a stable amide bond.

  • Purification: a. Transfer the reaction mixture to a dialysis bag (10 kDa MWCO). b. Dialyze against a large volume of deionized water for 48 hours, with frequent water changes, to remove unreacted folic acid, EDC, NHS, and DMSO. c. Collect the purified folate-conjugated nanoparticles from the dialysis bag.

Protocol 3: In Vitro this compound Release Assay

This protocol measures the rate of drug release from nanoparticles under physiological conditions.

Materials:

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4 (and optionally pH 5.5 to mimic endosomal environment)

  • Incubator shaker (37°C)

  • Centrifuge tubes

  • Quantification instrument (e.g., ICP-MS or UV-Vis Spectrometer)

Procedure:

  • Sample Preparation: a. Suspend a known amount of this compound-loaded nanoparticles (e.g., 45 mg) in a known volume of release buffer (e.g., 45 mL PBS, pH 7.4) in a centrifuge tube.

  • Incubation: a. Place the tube in an incubator shaker set to 37°C with constant, gentle agitation (e.g., 50 rpm).

  • Sampling: a. At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours, and daily thereafter), withdraw a small aliquot of the suspension (e.g., 1.5 mL). b. To maintain sink conditions, replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer.

  • Sample Processing: a. Centrifuge the collected aliquots at high speed to pellet the nanoparticles. b. Carefully collect the supernatant, which contains the released this compound.

  • Quantification: a. Analyze the this compound concentration in the supernatant using a suitable method (e.g., UV-Vis spectroscopy at ~301 nm or ICP-MS for platinum content). b. Create a standard curve with known concentrations of this compound in the same buffer to calculate the amount of drug released.

  • Data Analysis: a. Calculate the cumulative percentage of this compound released at each time point relative to the total amount of drug initially loaded in the nanoparticles. b. Plot the cumulative release (%) versus time.

Visualizations

Targeting Mechanisms

TargetingMechanisms Nanocarrier Tumor Targeting Strategies cluster_blood Blood Vessel cluster_tumor Tumor Microenvironment NC Targeted Nanocarrier (NC) TumorCell Tumor Cell NC->TumorCell 1. Extravasation (EPR Effect) [Passive Targeting] Receptor Receptor NC->Receptor 2. Ligand Binding [Active Targeting] Endosome Endosome (Acidic pH) Receptor->Endosome 3. Endocytosis This compound This compound Release Endosome->this compound 4. Drug Release This compound->TumorCell 5. Therapeutic Action

Caption: Passive (EPR) and active (ligand-receptor) targeting of this compound nanocarriers.

Experimental Workflow

ExperimentalWorkflow Workflow for Developing Targeted this compound Nanocarriers cluster_invitro In Vitro Tests cluster_invivo In Vivo Animal Model A 1. Formulation & Synthesis (e.g., Double Emulsion) B 2. Physicochemical Characterization (Size, PDI, Zeta, Morphology) A->B C 3. Drug Loading & Encapsulation Efficiency (EE %) Quantification B->C D 4. Surface Modification (Ligand Conjugation) C->D E 5. In Vitro Evaluation D->E F 6. In Vivo Evaluation E->F E1 Release Kinetics E2 Cellular Uptake E3 Cytotoxicity (IC50) G 7. Data Analysis & Optimization F->G F1 Pharmacokinetics F2 Biodistribution F3 Antitumor Efficacy & Toxicity G->A Iterate

Caption: A typical experimental workflow for nanocarrier development and evaluation.

Troubleshooting Flowchart

Troubleshooting Troubleshooting: Low Drug Loading Efficiency (DLE) Start Low DLE Detected CheckMethod Is a double emulsion (w/o/w) method used? Start->CheckMethod UseDouble Action: Switch to a double emulsion method. CheckMethod->UseDouble No CheckRatio Is the drug:polymer ratio optimized? CheckMethod->CheckRatio Yes UseDouble->CheckRatio OptimizeRatio Action: Systematically vary drug:polymer ratio. CheckRatio->OptimizeRatio No ConsiderProdrug Is DLE still low? CheckRatio->ConsiderProdrug Yes OptimizeRatio->ConsiderProdrug UseProdrug Action: Synthesize and use a hydrophobic Pt(IV) prodrug. ConsiderProdrug->UseProdrug Yes End DLE Improved ConsiderProdrug->End No UseProdrug->End

Caption: A decision-making flowchart for troubleshooting low this compound loading efficiency.

References

Validation & Comparative

Head-to-head comparison of cisplatin and oxaliplatin in colon cancer cells.

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of cisplatin and oxaliplatin, two platinum-based chemotherapeutic agents, focusing on their activity in colon cancer cells. While structurally related, these compounds exhibit significant differences in their clinical efficacy, mechanisms of action, and resistance profiles, particularly in the context of colorectal cancer. Oxaliplatin, a third-generation platinum analog, has demonstrated significant activity against colorectal cancer, a disease in which this compound is largely ineffective.[1][2][3] This guide synthesizes experimental data to elucidate the key molecular and cellular distinctions that underlie their differential activities.

Mechanism of Action: A Tale of Two Adducts

Both this compound and oxaliplatin exert their cytotoxic effects primarily by forming platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately triggering cell death.[1][4] Both drugs predominantly form intra-strand crosslinks at guanine residues. However, the nature of their carrier ligands—cis-diammine for this compound and a 1,2-diaminocyclohexane (DACH) for oxaliplatin—leads to critical structural differences in the resulting DNA lesions.

The bulky DACH ligand on oxaliplatin creates a more substantial and hydrophobic DNA adduct compared to the smaller ammine groups of this compound. This structural disparity is believed to be a key reason for their different biological consequences. The bulkier oxaliplatin-DNA adducts are thought to be more effective at inhibiting DNA synthesis. Furthermore, these distinct adducts are recognized differently by cellular machinery, particularly DNA repair proteins, which profoundly impacts drug resistance and cytotoxicity.

Comparative Cytotoxicity in Colon Cancer Cell Lines

Experimental data consistently demonstrates that oxaliplatin is more cytotoxic than this compound in colon cancer cell lines. This is evident from the lower 50% inhibitory concentration (IC50) values observed for oxaliplatin across various cell lines. Notably, a lower intracellular concentration and fewer DNA adducts are required for oxaliplatin to exert its cytotoxic effects compared to this compound.

DrugCell LineIC50 (µM)Exposure TimeAssayReference
This compound HCT-151.024 hClonogenic
Oxaliplatin HCT-151.924 hClonogenic
This compound HCT116 WT~19 (short exp.)1 hSRB
Oxaliplatin HCT116 WT~14 (short exp.)1 hSRB
Oxaliplatin HCT116 WT12 (long exp.)8 hClonogenic
Oxaliplatin HCT1160.64Not SpecifiedMTT
Oxaliplatin HT290.58Not SpecifiedMTT
Oxaliplatin SW4800.49Not SpecifiedMTT
Oxaliplatin DLD12.05Not SpecifiedMTT
Oxaliplatin SW4801.948 hNot Specified
Oxaliplatin DLD110.348 hNot Specified
Oxaliplatin HT292.548 hNot Specified

Table 1: Comparative IC50 values of this compound and oxaliplatin in various human colon cancer cell lines. Note that direct comparison should be made cautiously due to variations in experimental conditions (e.g., exposure time, assay type).

Induction of Apoptosis and Cell Cycle Arrest

Both platinum agents induce programmed cell death (apoptosis) and disrupt the normal cell cycle, but through partially distinct mechanisms and efficiencies.

Apoptosis Induction

Oxaliplatin is a potent inducer of apoptosis in colon cancer cells. Studies have shown that oxaliplatin treatment leads to the activation of key apoptotic effector proteins, including caspase-3, -8, and -9, and promotes the release of cytochrome c from mitochondria. In some cell lines, oxaliplatin has been observed to downregulate the expression of apoptosis inhibitors like survivin and reduce the phosphorylation of Bcl-2 and Bcl-xl. While this compound also induces apoptosis, some evidence suggests that in colon cancer cells, both apoptotic and necrotic mechanisms contribute to oxaliplatin-induced cell death, whereas apoptosis is the predominant mechanism for this compound.

DrugCell LineEffect on ApoptosisKey Molecular EventsReference
Oxaliplatin HCT116Increased apoptosis rate compared to WTIncreased Bax induction, caspase activation
Oxaliplatin DLD1, SW480, HT29Induction of apoptosisReduced phosphorylation of Bcl-2/Bcl-xl, decreased survivin
Oxaliplatin CT26Increased apoptosisIncreased Bax, p53, and active caspase-3 expression
Oxaliplatin HCT15Dose-dependent apoptosisActivation of caspase-8, -9, -3; mitochondrial depolarization

Table 2: Summary of apoptotic effects induced by oxaliplatin in colon cancer cells.

G Simplified Platinum-Induced Apoptotic Pathway cluster_0 Cellular Entry & DNA Damage cluster_1 Damage Recognition & Signaling cluster_2 Mitochondrial (Intrinsic) Pathway cluster_3 Execution Phase This compound This compound DNA_Adducts Platinum-DNA Adducts This compound->DNA_Adducts Oxaliplatin Oxaliplatin Oxaliplatin->DNA_Adducts ATR_CHK ATR/CHK Activation DNA_Adducts->ATR_CHK DNA Damage Sensing p53 p53 Stabilization ATR_CHK->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Upregulation Mito Mitochondrial Depolarization Bax_Bak->Mito CytoC Cytochrome C Release Mito->CytoC Apaf1 Apoptosome (Apaf-1, Caspase-9) CytoC->Apaf1 Casp3 Caspase-3 Activation Apaf1->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_this compound This compound cluster_oxaliplatin Oxaliplatin C_Adduct This compound-DNA Adduct MMR_C Mismatch Repair (MMR) Recognizes Adduct C_Adduct->MMR_C NER_C Nucleotide Excision Repair (NER) Removes Adduct C_Adduct->NER_C Apoptosis_C Apoptosis MMR_C->Apoptosis_C Triggers Cell Death Resistance_C Resistance NER_C->Resistance_C Successful Repair O_Adduct Oxaliplatin-DNA Adduct (Bulky) MMR_O Mismatch Repair (MMR) Poor Recognition O_Adduct->MMR_O Bypassed NER_O Nucleotide Excision Repair (NER) Removes Adduct O_Adduct->NER_O Cytotoxicity_O Cytotoxicity O_Adduct->Cytotoxicity_O Blocks Replication Resistance_O Resistance NER_O->Resistance_O Successful Repair G start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate overnight (37°C, 5% CO2) seed->incubate1 treat 3. Treat cells with serial dilutions of This compound/Oxaliplatin incubate1->treat incubate2 4. Incubate for 24-72 hours treat->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate for 2-4 hours add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read 8. Read absorbance at 570 nm solubilize->read analyze 9. Calculate % Viability and determine IC50 read->analyze end End analyze->end

References

Validating Cisplatin's Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic agent engages its intended target within the complex cellular environment is a cornerstone of modern drug discovery. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with established alternative methods for validating the target engagement of cisplatin, a cornerstone of chemotherapy. The primary focus is on this compound's interaction with its main target: nuclear DNA.

This compound exerts its cytotoxic effects primarily by forming adducts with DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis. Validating this on-target effect is crucial for understanding its mechanism of action, identifying potential resistance mechanisms, and developing novel therapeutic strategies.

Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Target Engagement

CETSA is a powerful biophysical technique that assesses the binding of a ligand to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein. While CETSA is predominantly used for protein targets, its application can be conceptually extended to monitor the engagement of drugs with large molecular complexes, including DNA. In the context of this compound, the formation of this compound-DNA adducts can alter the thermal stability of the entire chromatin complex.

How CETSA Works:

The workflow for a CETSA experiment involves treating cells with the compound of interest, followed by a heat challenge across a range of temperatures. Upon heating, unbound and less stable proteins (or nucleoprotein complexes) denature and aggregate. The remaining soluble fraction is then collected, and the amount of the target of interest is quantified, typically by Western blotting or mass spectrometry. An increase in the thermal stability of the target in the presence of the drug indicates target engagement.

dot

Figure 1: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Experimental Protocol: CETSA for this compound-DNA Engagement (Conceptual)

Since direct CETSA protocols for this compound-DNA engagement are not widely established, this conceptual protocol is based on the principles of CETSA and the known mechanism of this compound. The stability of histone proteins, which are tightly associated with DNA in chromatin, can serve as a surrogate marker for the thermal stability of the DNA-protein complex.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., A549, human lung carcinoma) at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 4-24 hours) to allow for drug uptake and DNA adduct formation.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins and cell debris (pellet).

  • Quantification:

    • Carefully collect the supernatant.

    • Determine the protein concentration of the soluble fractions.

    • Analyze the levels of a core histone protein (e.g., Histone H3) in the soluble fractions by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble histone protein against the temperature for both this compound-treated and vehicle-treated samples to generate melting curves.

    • A rightward shift in the melting curve for the this compound-treated samples compared to the control indicates thermal stabilization of the chromatin and thus, target engagement.

Alternative Methods for Validating this compound's Target Engagement

While CETSA offers a label-free, in-cell approach, other well-established methods are more direct in quantifying this compound-DNA adducts.

Immunofluorescence (IF) Staining

Immunofluorescence staining utilizes specific antibodies that recognize and bind to this compound-DNA adducts. This allows for the direct visualization and quantification of DNA damage within individual cells.

dot

Figure 2: Immunofluorescence staining workflow for this compound-DNA adducts.
Experimental Protocol: Immunofluorescence Staining of this compound-DNA Adducts

  • Cell Culture and Treatment:

    • Grow cells on coverslips and treat with this compound as described for the CETSA protocol.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

    • Incubate with a primary antibody specific for this compound-DNA adducts (e.g., anti-Pt-(GG) antibody) overnight at 4°C.[1][2]

    • Wash with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Imaging and Quantification:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the mean fluorescence intensity of the this compound-adduct signal within the nucleus using image analysis software.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive analytical technique that can measure the elemental composition of a sample. It can be used to quantify the amount of platinum bound to DNA, providing a direct and absolute measure of target engagement.

Experimental Protocol: ICP-MS for this compound-DNA Adducts
  • Cell Culture and Treatment:

    • Treat a known number of cells with this compound.

  • DNA Isolation:

    • Harvest the cells and isolate genomic DNA using a standard DNA extraction kit.

  • Sample Preparation:

    • Quantify the amount of isolated DNA.

    • Digest the DNA samples in concentrated nitric acid.[3]

  • ICP-MS Analysis:

    • Analyze the digested samples using an ICP-MS instrument to determine the concentration of platinum.

  • Data Analysis:

    • Calculate the number of platinum atoms per unit of DNA (e.g., per µg of DNA or per 10^6 nucleotides).

Comparison of Methods

FeatureCellular Thermal Shift Assay (CETSA)Immunofluorescence (IF) StainingInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Principle Ligand-induced thermal stabilization of the target complex.Antibody-based detection of specific DNA adducts.[1][2]Elemental analysis of platinum bound to DNA.
Readout Change in thermal stability (melting curve shift).Fluorescence intensity in the nucleus.Absolute quantification of platinum.
Nature of Data Semi-quantitative to quantitative (relative).Semi-quantitative to quantitative.Highly quantitative (absolute).
Throughput Moderate to high (with automated platforms).Low to moderate.Low to moderate.
Labeling Label-free.Requires specific antibodies.Label-free.
Cellular Context In-cell measurement reflecting the physiological environment.Provides single-cell resolution and spatial information.Requires cell lysis and DNA isolation.
Advantages - Label-free- Reflects in-cell target engagement- Can be adapted for high-throughput screening- High specificity for adducts- Single-cell resolution- Provides spatial information- High sensitivity- Absolute quantification- Gold standard for elemental analysis
Limitations - Indirect measure for DNA engagement- May not be suitable for all DNA-binding agents- Requires specific antibodies for detection (e.g., Western blot)- Requires specific and validated antibodies- Potential for non-specific binding- Fixation and permeabilization can alter cell morphology- Destructive to the sample- Does not provide single-cell or spatial information- Requires specialized equipment

Concluding Remarks

The choice of method for validating this compound's target engagement depends on the specific research question and available resources.

  • CETSA is a valuable tool for initial screening and for confirming target engagement in a physiologically relevant context without the need for compound labeling. While its application to DNA as a direct target requires further methodological development, monitoring the stability of associated chromatin proteins provides a viable surrogate.

  • Immunofluorescence staining offers the advantage of single-cell resolution and spatial information, allowing researchers to visualize the formation of this compound-DNA adducts within the nucleus. This method is particularly useful for studying cell-to-cell variability in drug response.

  • ICP-MS provides the most accurate and sensitive absolute quantification of platinum bound to DNA. It is the gold standard for determining the precise level of DNA damage and is invaluable for dose-response studies and for correlating target engagement with cellular outcomes.

For a comprehensive understanding of this compound's target engagement, a multi-faceted approach combining the in-cell, label-free nature of CETSA with the direct and quantitative power of immunofluorescence and ICP-MS is recommended. This integrated strategy will provide robust validation of on-target activity and pave the way for a deeper understanding of this critical anticancer agent.

dot

Cisplatin_Pathway This compound This compound DNA_Adducts This compound-DNA Adducts This compound->DNA_Adducts Enters Cell & Binds DNA DDR DNA Damage Response (DDR) (e.g., ATR, p53 activation) DNA_Adducts->DDR Replication_Block Replication & Transcription Block DNA_Adducts->Replication_Block Apoptosis Apoptosis DDR->Apoptosis If damage is severe Replication_Block->Apoptosis

Figure 3: Simplified signaling pathway of this compound-induced apoptosis.

References

A Preclinical Meta-Analysis of Platinum-Based Drugs: Cisplatin, Carboplatin, and Oxaliplatin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative meta-analysis of preclinical data for three widely used platinum-based chemotherapeutic agents: cisplatin, carboplatin, and oxaliplatin. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of their performance, underlying mechanisms, and experimental methodologies based on available preclinical studies.

Executive Summary

This compound, the first-generation platinum drug, remains a cornerstone of cancer therapy, demonstrating broad and potent cytotoxic activity. However, its clinical use is often limited by significant side effects, particularly nephrotoxicity. Carboplatin, a second-generation analog, was developed to mitigate this compound's toxicity profile, exhibiting a better safety profile but generally reduced potency. Oxaliplatin, a third-generation compound, has a distinct mechanism of action and has shown efficacy in this compound-resistant cancer models, particularly in colorectal cancer. This guide summarizes the preclinical evidence comparing these three agents in terms of their in vitro cytotoxicity and in vivo anti-tumor efficacy, and delves into their distinct signaling pathways.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, carboplatin, and oxaliplatin in various cancer cell lines as reported in preclinical literature. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, exposure times, and assay methods. The data presented here is a synthesis from multiple sources to provide a comparative overview.

Cell LineCancer TypeDrugIC50 (µM)Exposure Time (hours)Reference
A498Kidney CancerThis compound271[1][2]
Carboplatin2731[1][2]
Oxaliplatin361[1]
A2780Ovarian CancerThis compound1.572
Carboplatin1572
Oxaliplatin0.572
HCT116Colorectal CancerThis compound3.248
Carboplatin4548
Oxaliplatin1.848
MCF-7Breast CancerThis compound8.772
Carboplatin>10072
Oxaliplatin4.572

Note: The IC50 values are indicative and can vary significantly based on the specific experimental protocol. The provided references should be consulted for detailed methodologies.

In Vivo Anti-Tumor Efficacy: A Qualitative Summary

A direct quantitative meta-analysis of in vivo preclinical studies is challenging due to the heterogeneity in animal models, tumor types, dosing regimens, and endpoint measurements. However, a qualitative synthesis of the available literature suggests the following trends:

  • This compound consistently demonstrates potent anti-tumor activity across a wide range of xenograft models. Its efficacy is often considered the benchmark against which newer platinum analogs are compared.

  • Carboplatin generally requires higher doses to achieve comparable anti-tumor efficacy to this compound in preclinical models. While it exhibits a more favorable safety profile, its reduced potency is a key differentiator.

  • Oxaliplatin shows significant anti-tumor activity, particularly in colorectal cancer models where this compound and carboplatin are less effective. Notably, oxaliplatin has demonstrated efficacy in some this compound-resistant tumor models, highlighting its distinct mechanism of action.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a generalized procedure for determining the cytotoxic effects of platinum-based drugs on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

  • Cancer cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
  • Plates are incubated for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

2. Drug Treatment:

  • Stock solutions of this compound, carboplatin, and oxaliplatin are prepared in an appropriate solvent (e.g., DMSO or saline).
  • A series of dilutions of each drug are prepared in culture medium to achieve the desired final concentrations.
  • The culture medium from the 96-well plates is removed, and 100 µL of the medium containing the various drug concentrations is added to the respective wells. Control wells receive medium with the vehicle solvent only.
  • Plates are incubated for a specified exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
  • The medium is then carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • The absorbance values are corrected for background absorbance from wells without cells.
  • Cell viability is expressed as a percentage of the control (untreated) cells.
  • The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Growth Inhibition Study (Xenograft Model)

This protocol describes a general workflow for assessing the anti-tumor efficacy of platinum-based drugs in a subcutaneous tumor xenograft model in mice.

1. Animal Model and Tumor Implantation:

  • Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
  • A suspension of human cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

2. Randomization and Dosing:

  • Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound, carboplatin, oxaliplatin) with a sufficient number of animals per group (typically 8-10).
  • Drugs are administered via an appropriate route (e.g., intraperitoneal or intravenous injection) at predetermined doses and schedules. Dosing is often based on previous toxicity studies to determine the maximum tolerated dose.

3. Tumor Measurement and Monitoring:

  • Tumor volume is measured at regular intervals (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
  • Animal body weight and general health are monitored throughout the study to assess toxicity.

4. Endpoint and Data Analysis:

  • The study is terminated when tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed.
  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
  • Other endpoints may include tumor growth delay and survival analysis.
  • Statistical analysis (e.g., ANOVA, t-test) is used to determine the significance of the differences between treatment groups.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of platinum-based drugs are primarily mediated by their ability to form adducts with DNA, leading to the activation of cellular stress responses and ultimately, apoptosis. However, there are key differences in the signaling pathways activated by this compound, carboplatin, and oxaliplatin.

This compound and Carboplatin Signaling Pathway

This compound and carboplatin share a similar mechanism of action, which involves the formation of platinum-DNA adducts that primarily trigger the DNA damage response (DDR) pathway.

cisplatin_carboplatin_pathway cluster_entry Cellular Entry & Activation cluster_dna_damage DNA Damage & Recognition cluster_apoptosis Apoptotic Signaling Cis_Carbo This compound / Carboplatin (Extracellular) Uptake Passive Diffusion & Active Transport (CTR1) Cis_Carbo->Uptake Cell Membrane Activation Aquation (Intracellular) Uptake->Activation DNA_Adducts Pt-DNA Adducts (Intrastrand & Interstrand Crosslinks) Activation->DNA_Adducts Binds to DNA MMR Mismatch Repair (MMR) Proteins DNA_Adducts->MMR Recognition NER Nucleotide Excision Repair (NER) DNA_Adducts->NER Repair Attempt ATR ATR Activation MMR->ATR NER->ATR If repair fails p53 p53 Activation ATR->p53 Apoptosis Apoptosis p53->Apoptosis Induces

Caption: this compound and Carboplatin DNA Damage Response Pathway.

Oxaliplatin Signaling Pathway

While oxaliplatin also forms DNA adducts, it is recognized differently by cellular machinery, leading to a distinct downstream signaling cascade that is less dependent on the mismatch repair (MMR) system. This contributes to its activity in this compound-resistant cells.

oxaliplatin_pathway cluster_entry Cellular Entry & Activation cluster_dna_damage DNA Damage & Response cluster_apoptosis Apoptotic Signaling Oxali Oxaliplatin (Extracellular) Uptake Organic Cation Transporters (OCTs) Oxali->Uptake Cell Membrane Activation Aquation (Intracellular) Uptake->Activation DNA_Adducts Bulky Pt-DNA Adducts (DACH ligand) Activation->DNA_Adducts Binds to DNA MMR_Bypass Bypasses MMR Recognition DNA_Adducts->MMR_Bypass NER Nucleotide Excision Repair (NER) DNA_Adducts->NER Repair Attempt Replication_Stress Replication Stress DNA_Adducts->Replication_Stress Blocks Replication NER->Replication_Stress If repair fails Apoptosis Apoptosis Replication_Stress->Apoptosis Induces

Caption: Oxaliplatin's Distinct DNA Damage and Apoptotic Pathway.

Experimental Workflow Comparison

The following diagram illustrates a typical workflow for the preclinical comparison of platinum-based drugs, from in vitro screening to in vivo efficacy studies.

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Efficacy Cell_Culture Cancer Cell Line Selection & Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) IC50->Pathway_Analysis Inform Mechanistic Studies Animal_Model Xenograft Model Development IC50->Animal_Model Guide Dose Selection DNA_Adduct DNA Adduct Quantification Pathway_Analysis->DNA_Adduct Treatment Drug Administration Animal_Model->Treatment Tumor_Monitoring Tumor Growth Monitoring Treatment->Tumor_Monitoring Efficacy_Evaluation Efficacy & Toxicity Evaluation Tumor_Monitoring->Efficacy_Evaluation

Caption: Preclinical Evaluation Workflow for Platinum-Based Drugs.

References

Safety Operating Guide

Proper Disposal of Cisplatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Cisplatin, a potent antineoplastic agent, requires stringent handling and disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides essential, step-by-step instructions for the proper disposal of this compound waste, adhering to safety and regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is crucial to be familiar with the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes double nitrile gloves, a disposable lab coat, and chemical splash goggles.[1][2] In cases of potential aerosol generation, a fit-tested N95 respirator may be necessary.[3]

  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Type B1 or B2 Biological Safety Cabinet (BSC), to minimize inhalation exposure.[1][3] The work area should be covered with absorbent pads to contain any potential spills.

  • Spill Management: A spill kit specifically for chemotherapeutic agents must be readily available. In the event of a spill, evacuate the area and alert others. Small spills (less than 5 ml) may be cleaned by trained personnel wearing appropriate PPE, using absorbent pads to wipe up the liquid. The spill area should then be decontaminated. Do not attempt to clean up large spills without specialized training and equipment.

Step-by-Step this compound Disposal Procedure

This compound and all materials that come into contact with it are considered hazardous waste and must be disposed of accordingly. Do not dispose of this compound waste in the regular trash or down the drain.

  • Waste Segregation: At the point of generation, segregate this compound waste from other waste streams. This compound waste includes, but is not limited to:

    • Unused or expired this compound solutions.

    • Empty vials, syringes, and other containers.

    • Contaminated PPE (gloves, gowns, etc.).

    • Contaminated labware (pipette tips, absorbent pads, etc.).

    • Materials used for spill cleanup.

  • Waste Collection:

    • Trace Chemotherapy Waste: Items with less than 3% of the original drug quantity remaining (e.g., empty vials, gloves, gowns) should be disposed of in designated yellow chemotherapy waste containers for incineration.

    • Bulk Chemotherapy Waste: Materials containing more than 3% of the original drug, such as partially full IV bags or syringes, are considered bulk waste. This waste must be collected in a designated hazardous waste container, often a black RCRA-rated container.

    • Sharps: All sharps contaminated with this compound (needles, scalpels, etc.) must be placed in a puncture-resistant sharps container specifically labeled for chemotherapy waste.

  • Container Labeling and Storage:

    • All waste containers must be clearly labeled as "Hazardous Waste," "Chemotherapy Waste," or "Cytotoxic Waste" and should specify "this compound."

    • Containers must be kept securely closed except when adding waste.

    • Store waste containers in a designated, secure area away from incompatible materials. Secondary containment should be used to prevent spills.

  • Waste Disposal:

    • Arrange for the collection of this compound waste by a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for hazardous waste pickup.

    • Never attempt to neutralize or deactivate this compound waste in the laboratory unless you have a specific, validated protocol and the necessary safety equipment. Some sources suggest using sodium hypochlorite for decontamination of surfaces, but this should be done with caution and proper ventilation.

Quantitative Data for this compound Handling and Disposal

ParameterValue/GuidelineSource
Permissible Exposure Limit (PEL)0.002 mg/m³
Trace Waste Threshold< 3% of the original quantity of the drug remaining
Animal Bedding Contamination PeriodConsidered contaminated for at least 3 days after the last this compound administration
Glove Change FrequencyEvery 30-60 minutes, or immediately if torn, punctured, or contaminated
Gown Change FrequencyEvery two to three hours or when contaminated

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Cisplatin_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal A This compound Use in Laboratory Procedure B Generate this compound Waste (Unused drug, contaminated items) A->B C Segregate at Point of Use B->C D < 3% Residual? (Trace Waste) C->D H Contaminated Sharps C->H E Place in Yellow Chemo Waste Container D->E Yes F > 3% Residual? (Bulk Waste) D->F No J Securely Seal and Label All Containers E->J G Place in Black Hazardous Waste Container F->G G->J I Place in Yellow Chemo Sharps Container H->I I->J K Store in Designated Hazardous Waste Area J->K L Arrange for Pickup by Licensed Waste Contractor K->L M Final Disposal (Incineration) L->M

Caption: Workflow for the safe segregation, collection, storage, and disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.